molecular formula C11H15NO4 B194385 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide CAS No. 61698-76-8

2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide

Cat. No.: B194385
CAS No.: 61698-76-8
M. Wt: 225.24 g/mol
InChI Key: CQOQCZLTCMUVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atenolol impurity B is an impurity of Atenolol, a cardioselective β-adrenergic blocker.

Properties

IUPAC Name

2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c12-11(15)5-8-1-3-10(4-2-8)16-7-9(14)6-13/h1-4,9,13-14H,5-7H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOQCZLTCMUVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61698-76-8
Record name 4-(2,3-Dihydroxypropoxy)phenyl acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061698768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atenolol Related Compound B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2,3-DIHYDROXYPROPOXY)BENZENEACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEB0QT69BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide (Atenolol Impurity B)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, a critical process impurity and metabolite related to the beta-blocker Atenolol.[1][2] Known in pharmacopeial contexts as Atenolol Impurity B or Atenolol Related Compound A, a thorough understanding of this molecule's characteristics is paramount for researchers, analytical scientists, and drug development professionals involved in the quality control, formulation, and stability testing of Atenolol.[1][2] This document delineates the compound's structural identity, key physicochemical parameters, analytical characterization methods, and its role as a reference standard, supported by detailed experimental protocols and scientific rationale.

Chemical Identity and Structure

The foundation of any physicochemical analysis is the unambiguous identification of the molecular structure. The properties of this compound are a direct consequence of its constituent functional groups: a phenylacetamide core modified by a polar 2,3-dihydroxypropoxy side chain.[2]

Nomenclature and Key Identifiers

Precise identification is maintained through standardized nomenclature and registry numbers.

IdentifierValue
IUPAC Name 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide[1][2]
CAS Number 61698-76-8[2][3]
Molecular Formula C₁₁H₁₅NO₄[1][2][4]
Molecular Weight 225.24 g/mol [1][2][4]
Synonyms Atenolol Impurity B, Atenolol Related Compound A, 4-(2,3-Dihydroxypropoxy)benzeneacetamide[1][3][5]
SMILES NC(=O)Cc1ccc(OCC(O)CO)cc1[2][3]
InChI Key CQOQCZLTCMUVMX-UHFFFAOYSA-N[2][3]
Structural Features and Stereochemistry

The molecule's structure features a central phenyl ring para-substituted with an acetamide (-CH₂CONH₂) group and a glycerolic ether (-OCH₂CH(OH)CH₂OH) group. The presence of three hydrogen bond donors (two hydroxyls, one amide) and four hydrogen bond acceptors (four oxygens, one nitrogen) dictates its high polarity.[6] The propoxy chain contains a chiral center at the C2 position, meaning the compound exists as a racemate, (RS)-2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide, unless a stereoselective synthesis is employed.[1][5]

Core Physicochemical Properties

The interplay of the molecule's functional groups gives rise to its unique set of physical and chemical properties, which are critical for predicting its behavior in analytical systems and biological environments.

Summary of Physicochemical Data

The following table summarizes key quantitative properties, derived from experimental data and validated computational predictions.

PropertyValueSource
Physical Form White to Off-White Solid[1][3]
Melting Point 183-185 °C[3]
Boiling Point (Predicted) 523.7 ± 45.0 °C[3]
Density (Predicted) 1.283 ± 0.06 g/cm³[3]
Solubility Slightly soluble in DMSO and Methanol (sonication assisted)[1][3]
pKa (Predicted) 13.52 ± 0.20[3]
XLogP3 (Predicted) -0.9[6]
Topological Polar Surface Area (TPSA) 92.8 Ų[6]
Solubility

Expert Insight: The molecule's low solubility in many common solvents despite its polarity is attributable to strong intermolecular hydrogen bonding in its crystal lattice. The numerous hydroxyl and amide groups form a tight, high-energy crystal structure that requires significant solvation energy to overcome. This is a classic example where high polarity does not automatically confer high aqueous solubility.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove a precise aliquot from the clear supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a calibration curve prepared from a known stock solution (e.g., in DMSO).

  • Calculation: Determine the concentration in the supernatant, which represents the thermodynamic solubility.

Causality & Trustworthiness: This method is the gold standard because it allows the system to reach true thermodynamic equilibrium. The use of centrifugation ensures that only the dissolved analyte is measured, and quantification by a validated HPLC method provides accuracy and specificity.

Partition Coefficient (logP)

Expert Insight: The predicted octanol-water partition coefficient (XLogP3) of -0.9 signifies that the compound is hydrophilic.[6] It preferentially partitions into an aqueous phase over a nonpolar lipid phase. This is expected due to the three hydroxyl groups and the amide moiety. The high Topological Polar Surface Area (TPSA) of 92.8 Ų further supports this, suggesting poor passive diffusion across biological membranes.[6]

Protocol: logP Determination via HPLC

  • Principle: This method correlates the retention time (tR) of a compound on a reverse-phase HPLC column with the known logP values of a series of standard compounds. The more hydrophobic a compound, the longer it is retained.

  • System Preparation: Use a C18 column with an isocratic mobile phase of methanol and water, or acetonitrile and water.

  • Calibration: Inject a series of calibrant compounds with known logP values (e.g., uracil, phenol, toluene, naphthalene) and record their retention times.

  • Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system, recording its retention time.

  • Calculation:

    • Calculate the capacity factor (k) for each compound: k = (tR - t0) / t0, where t0 is the column dead time (often measured with uracil).

    • Plot log(k) versus the known logP values for the calibrants.

    • Generate a linear regression equation from the plot.

    • Use the log(k) of the test compound to calculate its logP from the regression equation.

Visualization: HPLC-Based logP Workflow

logP_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation Calibrants Prepare Calibrant Standards (Known logP) HPLC Inject Samples into RP-HPLC System Calibrants->HPLC TestCompound Prepare Test Compound Solution TestCompound->HPLC GetData Record Retention Times (tR, t0) HPLC->GetData CalcK Calculate Capacity Factor (log k) GetData->CalcK Plot Plot log k vs. logP (Linear Regression) CalcK->Plot Result Determine logP of Test Compound Plot->Result

Caption: Workflow for logP determination using reverse-phase HPLC.

Acid-Base Properties (pKa)

Expert Insight: The predicted pKa of 13.52 corresponds to the dissociation of the most acidic proton, which would be one of the hydroxyl groups.[3] This value indicates that the compound is a very weak acid and will exist in its neutral, non-ionized form across the entire physiological pH range (1-8). The acetamide group is functionally neutral, being an extremely weak base and an even weaker acid. This simplifies analytical method development and formulation, as pH-dependent shifts in solubility or chromatographic retention are not a concern.

Analytical Characterization

Robust analytical methods are essential for the detection and quantification of this impurity in pharmaceutical products.

Spectroscopic Profile
  • NMR Spectroscopy:

    • ¹H NMR: The spectrum is characterized by distinct signals for the aromatic protons (two doublets in the ~6.8-7.2 ppm region), the methylene protons of the acetamide group (~3.4-3.6 ppm), and a complex multiplet system for the dihydroxypropoxy chain protons (~3.6-4.1 ppm).[2]

    • ¹³C NMR: Key signals include the carbonyl carbon of the amide at ~170 ppm, the aromatic carbons attached to oxygen at ~156 ppm, and other aromatic carbons between 114-131 ppm.[2]

  • Mass Spectrometry (MS):

    • High-resolution MS is used to confirm the elemental composition (C₁₁H₁₅NO₄).[1] The theoretical monoisotopic mass is 225.100113 Da.[1]

    • Under positive electrospray ionization (ESI+), the compound readily forms a protonated molecular ion [M+H]⁺ at m/z 226.1074.[1]

    • Tandem MS (MS/MS) fragmentation patterns are crucial for structural confirmation, often involving neutral losses of water and fragmentation of the ether side chain.

Chromatographic Behavior

Expert Insight: As a polar, neutral molecule, this compound is well-suited for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC). It typically requires a mobile phase with a high aqueous content for adequate retention on C18 or C8 columns. Gradient elution is often employed in impurity profiling methods to separate it from the more hydrophobic parent drug, Atenolol, and other related substances.

Visualization: LC-MS Workflow for Impurity Analysis

LCMS_Workflow Sample Drug Substance or Formulation Sample Extraction Sample Extraction & Dilution Sample->Extraction HPLC RP-HPLC Separation (Gradient Elution) Extraction->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 Full Scan MS (Detect [M+H]⁺) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragmentation for ID) MS1->MS2 Data Data Analysis: Quantification & Identification MS1->Data MS2->Data

Caption: General workflow for pharmaceutical impurity analysis using LC-MS.

Synthesis and Chemical Stability

Synthetic Pathway Overview

This compound is typically formed as a byproduct during the synthesis of Atenolol.[1][2] A common pathway involves the reaction of 4-hydroxyphenylacetamide with an epoxide precursor like epichlorohydrin, followed by hydrolysis of the resulting epoxide.[2]

Visualization: Simplified Synthesis Reaction

Synthesis struct1 4-Hydroxyphenylacetamide arrow1 Base struct1->arrow1 struct2 Epichlorohydrin struct2->arrow1 struct3 Intermediate Epoxide arrow2 Hydrolysis struct3->arrow2 struct4 2-(4-(2,3-dihydroxypropoxy) -phenyl)acetamide plus1 + plus1->arrow1 plus2 + H₂O plus2->arrow2 arrow1->struct3 arrow2->struct4

Caption: A representative synthetic route to the target compound.

Chemical Stability

Expert Insight: The primary points of lability in the molecule are the amide bond and the diol system.

  • Hydrolytic Stability: The amide bond is susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures, which would yield 4-(2,3-dihydroxypropoxy)phenylacetic acid.

  • Oxidative Stability: The 1,2-diol system can be cleaved by strong oxidizing agents.

  • Recommendation: As a reference standard, the compound should be stored in a refrigerator, protected from light and moisture, to ensure long-term stability.[3] Forced degradation studies under ICH conditions (acid, base, oxidation, heat, light) are essential to establish its degradation profile and to ensure the analytical methods used for its quantification are stability-indicating.

Conclusion: A Critical Reference Standard

The physicochemical properties of this compound—its high polarity, hydrophilicity, defined melting point, and characteristic spectroscopic signature—make it a well-behaved molecule for analytical purposes. Its primary role in the pharmaceutical industry is as a qualified reference standard for the accurate identification and quantification of Atenolol Impurity B. A deep understanding of the properties detailed in this guide is not merely academic; it is a prerequisite for ensuring the safety, quality, and efficacy of Atenolol-containing medicines through robust and reliable analytical quality control.

References

  • This compound - Smolecule. (2023-08-15).
  • This compound | 61698-76-8 | Benchchem.
  • 61698-76-8(2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE) Product Description.
  • 61698-76-8, 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide Formula - ECHEMI.
  • 2-[4-(2,3-Dihydroxy propoxy)phenyl] acetamide - Advent Chembio.
  • 2-[4-[(2RS)-2,3-Dihydroxypropoxy]phenyl]acetamide, Mikromol 100 mg - Fisher Scientific.

Sources

An In-depth Technical Guide to 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide (CAS Number: 61698-76-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, a significant compound in pharmaceutical analysis and quality control. Primarily known as a key impurity of the widely prescribed beta-blocker, Atenolol, this document elucidates its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its relevance in the context of pharmaceutical manufacturing and drug safety, offering insights for researchers and professionals in drug development.

Introduction and Identification

This compound, identified by the CAS number 61698-76-8, is a crucial reference standard in the pharmaceutical industry.[1] While not intended for therapeutic use itself, its presence as an impurity in Atenolol necessitates its thorough characterization to ensure the safety and efficacy of the final drug product.[1] This compound is also recognized by several synonyms, including Atenolol Impurity B, Atenolol Related Compound A, and Des(isopropylamino) Atenolol Diol.[1][2][3][4][5] Its molecular formula is C₁₁H₁₅NO₄, with a molecular weight of 225.24 g/mol .[2][6][7] The structural integrity of this molecule, featuring a phenylacetamide core with a dihydroxypropoxy substituent, is pivotal to its chemical behavior and its role as a marker in quality control processes.[1]

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its detection, isolation, and quantification. The presence of hydroxyl and amide functional groups imparts a degree of polarity to the molecule, influencing its solubility and chromatographic behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄[2][6][7]
Molecular Weight 225.24 g/mol [2][6][7]
Melting Point 183-185°C[4]
Boiling Point (Predicted) 523.7±45.0 °C[4]
Density (Predicted) 1.283±0.06 g/cm³[4]
Solubility DMSO (Slightly), Methanol (Slightly, Sonicated)[4]
Monoisotopic Mass 225.100113 amu[2]

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of this compound is often achieved through a multi-step process, typically commencing with 4-hydroxyphenylacetic acid or a related derivative.[2] A key mechanistic step involves an epoxide ring-opening reaction, which is a common strategy in the formation of related pharmaceutical compounds and their impurities.[2]

A generalized synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Starting Material: 4-hydroxyphenylacetic acid Step1 Protection of Carboxylic Acid Start->Step1 Esterification Step2 Alkylation with Epichlorohydrin Step1->Step2 Base catalyst Step3 Epoxide Ring Opening (Hydrolysis) Step2->Step3 Acidic or Basic conditions Step4 Amidation Step3->Step4 Ammonia or Amine source Final Final Product: This compound Step4->Final Purification

Caption: Generalized synthetic workflow for this compound.

This process underscores the importance of controlling reaction conditions to minimize the formation of this and other related impurities during the manufacturing of Atenolol.[8]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups. The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.[2] The diol in the propoxy chain can be subject to oxidation reactions.[1] Furthermore, the phenyl ring can participate in electrophilic substitution reactions, although the conditions would need to be carefully selected to avoid side reactions with the other functional groups.[2]

Role as a Pharmaceutical Impurity

The primary significance of this compound lies in its classification as a process-related impurity in the synthesis of Atenolol.[1] Regulatory bodies worldwide have stringent requirements for the control of impurities in active pharmaceutical ingredients (APIs).[8] Therefore, the accurate identification and quantification of this compound are paramount for ensuring the quality, safety, and efficacy of Atenolol formulations.[1] It serves as a critical reference standard for the validation of analytical methods used in routine quality control of Atenolol production.[1]

As an impurity, it is not expected to have a significant biological effect at the low levels at which it is controlled.[2] However, its structural similarity to the parent drug necessitates its toxicological assessment as part of the overall safety profile of Atenolol.

Analytical Characterization

A robust analytical methodology is essential for the detection and quantification of this compound in pharmaceutical samples.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the separation and quantification of this impurity from the main Atenolol API and other related substances. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Illustrative HPLC Workflow:

HPLC_Workflow Sample Sample Preparation: Atenolol Drug Substance Injection Injection into HPLC System Sample->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection UV Detection (e.g., 226 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: A typical workflow for the HPLC analysis of Atenolol impurities.

Spectroscopic Methods

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation of this compound.[2] Under positive electrospray ionization (ESI+), the compound readily forms a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 226.1074.[2] Fragmentation analysis in MS/MS can provide further structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for the definitive structural characterization of the reference standard itself. The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the molecule.

Safety and Handling

The available safety data for this compound is limited.[2] However, as with any chemical compound in a laboratory setting, appropriate safety precautions should be taken. It is considered hazardous according to OSHA (29 CFR 1910.1200).[9] It may be harmful if swallowed and can cause skin and eye irritation.[9][10][11] Therefore, the use of personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, is mandatory when handling this compound.[9][10] It should be stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and acids.[4][9][11]

Conclusion

This compound (CAS 61698-76-8) is a compound of significant interest to the pharmaceutical industry, not for its therapeutic properties, but for its role as a critical impurity in the production of Atenolol. A thorough understanding of its chemical properties, synthesis, and analytical behavior is essential for drug development professionals to ensure the quality and safety of this widely used medication. The use of this compound as a reference standard is a cornerstone of robust quality control systems in pharmaceutical manufacturing. Further research into its potential biological activities, while not its primary role, could offer additional insights.[2]

References

  • This compound - Smolecule. (2023, August 15).
  • This compound | 61698-76-8 | Benchchem.
  • CAS 61698-76-8: 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide - CymitQuimica.
  • 61698-76-8(2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE) Product Description.
  • 61698-76-8 | MFCD08275578 | this compound - A2B Chem.
  • Atenolol Related Compound B - 2-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide.
  • 61698-76-8|this compound - BLDpharm.
  • 2-[4-[(2RS)-2,3-Dihydroxypropoxy]phenyl]acetamide - LGC Standards.
  • 61698-76-8, 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide Formula - ECHEMI.
  • 2-[4-(2,3-Dihydroxy propoxy)phenyl] acetamide - Advent Chembio.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • Safety Data Sheet - AA Blocks. (2025, January 18).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 23).
  • Acetamide - Hazardous Substance Fact Sheet.
  • 2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE [61698-76-8] | Chemsigma.
  • RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents.

Sources

A Spectroscopic Guide to 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide: Unveiling its Molecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, a significant compound often identified as a key impurity in the synthesis of the beta-blocker Atenolol.[1] A thorough understanding of its spectral signature is paramount for researchers, scientists, and drug development professionals involved in quality control, impurity profiling, and process optimization within the pharmaceutical industry. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction: The Importance of Spectroscopic Characterization

This compound, with the molecular formula C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol , possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] Its structure comprises a para-substituted benzene ring, an acetamide side chain, and a glycerol-derived dihydroxypropoxy ether linkage. The accurate identification and quantification of this compound are crucial for ensuring the purity and safety of Atenolol formulations. Spectroscopic techniques provide the necessary tools to elucidate its molecular structure and confirm its presence, even at trace levels.

This guide will delve into the interpretation of the NMR, IR, and MS spectra of this molecule, explaining the causal relationships between its structural features and the observed spectral data. Furthermore, it will provide field-proven, step-by-step protocols for data acquisition, ensuring that the described methods are robust and reproducible.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆ to avoid signal overlap from the solvent, reveals a set of distinct signals corresponding to the different types of protons in the molecule.[1]

Table 1: ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegration (No. of H)Assignment
7.12Doublet (d)2HAromatic H (ortho to -CH₂CONH₂)
6.82Doublet (d)2HAromatic H (ortho to -O-CH₂)
~4.01Multiplet (m)1H-OCH₂CH (OH)-
~3.60Multiplet (m)2H-CH₂ OH
Not specifiedNot specified2H-OCH₂ CH(OH)-
Not specifiedNot specified2H-CH₂ CONH₂
Not specifiedNot specified2H-CONH₂
Not specifiedNot specified2H-OH

Note: The exact chemical shifts for the methylene and hydroxyl protons were not explicitly provided in the initial search results and are represented as approximate regions based on typical values for such functional groups.

Interpretation:

  • Aromatic Region (δ 6.5-8.0 ppm): The two doublets at 7.12 and 6.82 ppm are characteristic of a para-substituted benzene ring.[1] The downfield shift of the doublet at 7.12 ppm is due to the deshielding effect of the electron-withdrawing acetamide group, assigning these protons as ortho to this substituent. Conversely, the upfield doublet at 6.82 ppm is assigned to the protons ortho to the electron-donating dihydroxypropoxy group.[1] The coupling constant (J) of 8.5 Hz for both doublets is typical for ortho-coupling in a benzene ring.[1]

  • Dihydroxypropoxy Group (δ 3.5-4.5 ppm): The multiplet at approximately 4.01 ppm corresponds to the methine proton (-OCH₂CH (OH)-).[1] The multiplet around 3.60 ppm is assigned to the methylene protons of the primary alcohol (-CH₂ OH).[1] The other methylene protons of the propoxy chain (-OCH₂ CH(OH)-) are also expected in this region. The hydroxyl protons of the diol will likely appear as broad singlets and their chemical shift can be concentration and temperature dependent.

  • Acetamide Group: The methylene protons of the acetamide side chain (-CH₂ CONH₂) would typically appear as a singlet in the range of 3.4-3.6 ppm. The two protons of the primary amide (-CONH₂) would give rise to one or two broad signals, typically between 7.0 and 8.5 ppm, which can sometimes be difficult to distinguish from the aromatic signals without two-dimensional NMR techniques.

Diagram of ¹H NMR Assignments:

Caption: Correlation of ¹H NMR signals with protons in the molecule.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
170.2Carbonyl Carbon (C=O)
156.1Aromatic Carbon (-C -O)
130.4 - 114.8Aromatic Carbons
Not specifiedMethylene Carbon (-C H₂CONH₂)
Not specifiedMethylene Carbon (-OC H₂-)
Not specifiedMethine Carbon (-C H(OH)-)
Not specifiedMethylene Carbon (-C H₂OH)

Note: Specific assignments for all aliphatic carbons were not available in the initial search results.

Interpretation:

  • Carbonyl Carbon: The signal at 170.2 ppm is characteristic of an amide carbonyl carbon.[1]

  • Aromatic Carbons: The signal at 156.1 ppm corresponds to the aromatic carbon directly attached to the oxygen of the ether linkage, which is significantly deshielded.[1] The remaining aromatic carbon signals appear in the typical range of 114.8 to 130.4 ppm.[1]

  • Aliphatic Carbons: The carbons of the dihydroxypropoxy and acetamide methylene groups are expected to resonate in the upfield region of the spectrum, typically between 40 and 75 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is essential for unambiguous structural confirmation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent dissolving power for polar compounds and the convenient location of its residual solvent peak.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

    • For unambiguous assignment of proton and carbon signals, consider acquiring two-dimensional NMR spectra, such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum Analysis

While a specific experimental spectrum for this compound was not found, a predicted spectrum can be constructed based on the characteristic absorption frequencies of its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Strong, BroadO-H StretchHydroxyl groups
~3350 and ~3180MediumN-H StretchPrimary Amide
3100-3000MediumC-H StretchAromatic
2950-2850MediumC-H StretchAliphatic
~1650StrongC=O Stretch (Amide I)Amide
~1610MediumN-H Bend (Amide II)Amide
1600-1450Medium to WeakC=C StretchAromatic Ring
~1240StrongC-O StretchAryl Ether
~1100StrongC-O StretchAlcohols

Interpretation:

  • A broad and intense absorption band in the 3400-3200 cm⁻¹ region is expected due to the O-H stretching vibrations of the two hydroxyl groups, which are likely involved in hydrogen bonding.

  • The N-H stretching vibrations of the primary amide group typically appear as two distinct bands around 3350 and 3180 cm⁻¹.

  • The strong absorption band around 1650 cm⁻¹ is characteristic of the C=O stretching vibration of the amide, known as the Amide I band.

  • The N-H bending vibration, or Amide II band, is expected around 1610 cm⁻¹.

  • The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • A strong band around 1240 cm⁻¹ is indicative of the aryl C-O stretching of the ether linkage.

  • The C-O stretching of the alcohol functional groups will likely appear as a strong band around 1100 cm⁻¹.

Experimental Protocol for FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for obtaining the IR spectrum of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Mass Spectrum Analysis

For a polar and relatively non-volatile molecule like this compound, electrospray ionization (ESI) is the preferred ionization method.

Expected Mass Spectrum Data:

  • Molecular Ion: The molecular formula is C₁₁H₁₅NO₄, with a monoisotopic mass of approximately 225.1001 Da.[2][3] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 226.1079.

  • Fragmentation Pattern: A primary fragmentation pathway is expected to be the alpha-cleavage adjacent to the acetamide carbonyl group.[4] This would involve the loss of the dihydroxypropoxy group as a neutral fragment, resulting in a stabilized acylium ion.

Diagram of Mass Spectrometry Fragmentation:

G mol This compound [M+H]⁺ = m/z 226.1079 frag1 Acylium Ion m/z ~136 mol->frag1 α-cleavage frag2 Neutral Loss 2,3-dihydroxypropoxy radical mol->frag2

Caption: Proposed fragmentation pathway in ESI-MS.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent mixture such as methanol/water (50:50 v/v) with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to obtain a stable and intense signal for the [M+H]⁺ ion.

    • Acquire the full scan mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

  • Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

    • To confirm the structure and fragmentation pathway, perform a product ion scan (MS/MS) experiment.

    • Isolate the [M+H]⁺ precursor ion (m/z 226.1) in the first stage of the mass spectrometer.

    • Induce fragmentation of the isolated precursor ion by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

    • Scan the second stage of the mass spectrometer to detect the resulting fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The data presented in this guide, including chemical shifts, absorption frequencies, and fragmentation patterns, serve as a reliable reference for researchers and quality control analysts. By following the outlined experimental protocols, scientists can generate high-quality, reproducible data, ensuring the accurate identification and characterization of this important pharmaceutical-related compound. The integration of these spectroscopic techniques offers a powerful, self-validating system for maintaining the integrity and safety of pharmaceutical products.

References

  • Eri, G. K., & M, S. K. (n.d.). NOVEL FT-IR SPECTROSCOPIC METHOD FOR THE QUANTITATION OF ATENOLOL IN BULK AND TABLET FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Gore, S. S., & Jain, R. (2024). and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. Journal of Pharmaceutical Analysis, 14(1), 100-111.

Sources

Unveiling the Pharmacological Potential of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, a molecule primarily recognized as a process impurity in the synthesis of the widely used beta-blocker, Atenolol. While its current application is largely confined to being a reference standard in pharmaceutical quality control, its distinct chemical architecture, featuring a phenylacetamide core and a 2,3-dihydroxypropoxy substituent, suggests a latent potential for broader pharmacological relevance. This document will delve into the known chemical properties and synthesis of this compound, and more critically, explore its potential biological activities by drawing parallels with structurally analogous compounds. We will propose a strategic framework for its pharmacological evaluation, complete with detailed experimental protocols, to unlock its therapeutic promise. This guide is intended for researchers, scientists, and professionals in drug development who are keen on exploring novel chemical entities with therapeutic potential.

Introduction: Beyond an Impurity

In the landscape of pharmaceutical manufacturing, process-related impurities are often viewed as entities to be controlled and minimized. However, a closer examination of their chemical structures can sometimes reveal untapped pharmacological potential. Such is the case with this compound, also known as Atenolol Impurity B or Atenolol Related Compound A.[1][2][3] With a molecular formula of C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol , this compound possesses a unique combination of functional groups that are prevalent in a variety of bioactive molecules.[1][2]

The presence of the phenylacetamide scaffold is significant, as this core is found in compounds with diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[4][5][6] Furthermore, the 2,3-dihydroxypropoxy group, a hydrophilic moiety, can significantly influence a molecule's pharmacokinetic profile, often enhancing solubility and bioavailability.[7][8] This guide, therefore, posits that this compound warrants a dedicated investigation beyond its current status as a mere impurity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₄[1][2]
Molecular Weight225.24 g/mol [1][2]
CAS Number61698-76-8[2][3]
Melting Point183-185°C[1][9]
Boiling Point (Predicted)523.7±45.0 °C[9]
SolubilitySlightly soluble in DMSO and Methanol[1][9]
AppearanceWhite crystalline powder[4]

Synthesis and Chemical Characterization

The synthesis of this compound is intrinsically linked to the manufacturing process of Atenolol.[1] It is typically formed as a by-product and its synthesis often involves the reaction of 2-(4-hydroxyphenyl)acetamide with a suitable glycidol derivative.[10]

A common synthetic route involves the following key steps:

  • Alkylation of 4-hydroxyphenylacetamide: The phenolic hydroxyl group of 4-hydroxyphenylacetamide is reacted with a protected glycerol derivative, such as solketal, in the presence of a base.

  • Deprotection: The protecting group is subsequently removed under acidic conditions to yield the 2,3-dihydroxypropoxy moiety.

An alternative approach involves the direct reaction with glycidol, followed by purification to isolate the desired product. The purification of this compound is crucial for its use as a reference standard and for any subsequent pharmacological studies. This is typically achieved through recrystallization or column chromatography.[1]

Synthesis_Workflow 4-Hydroxyphenylacetamide 4-Hydroxyphenylacetamide Reaction Reaction 4-Hydroxyphenylacetamide->Reaction Glycidol Glycidol Glycidol->Reaction Crude_Product Crude_Product Reaction->Crude_Product Base Purification Purification Crude_Product->Purification Recrystallization or Chromatography Final_Product 2-(4-(2,3-dihydroxypropoxy) phenyl)acetamide Purification->Final_Product

Caption: Generalized synthetic workflow for this compound.

Exploring the Pharmacological Landscape: A Hypothesis-Driven Approach

While direct pharmacological data on this compound is scarce, its structural components provide a solid foundation for postulating potential biological activities.

The Phenylacetamide Core: A Gateway to Diverse Bioactivity

The phenylacetamide moiety is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[4] Its derivatives have demonstrated a wide spectrum of activities, including:

  • Anticancer Properties: Certain phenylacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines.[6][11][12] The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.[11]

  • Anti-inflammatory Effects: Phenylacetamide-based compounds have been investigated for their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.[13][14]

  • Antidepressant Activity: Recent studies have explored phenylacetamide derivatives as potential antidepressant agents, with some compounds showing promising activity in preclinical models.[5]

  • Neuroprotective Potential: The structural similarity to certain neuroprotective agents suggests a possible role in mitigating neurodegenerative processes.[15]

The 2,3-Dihydroxypropoxy Moiety: Influencing Pharmacokinetics and Target Engagement

The hydrophilic 2,3-dihydroxypropoxy group is expected to significantly impact the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This moiety can enhance aqueous solubility, which is often a limiting factor for drug candidates. Furthermore, the hydroxyl groups can participate in hydrogen bonding interactions with biological targets, potentially increasing binding affinity and specificity.[7][8]

Proposed Research Framework: A Roadmap for Pharmacological Evaluation

To systematically investigate the pharmacological relevance of this compound, a multi-tiered approach is recommended.

Research_Framework In_Silico_Screening In Silico Screening (Target Prediction) In_Vitro_Assays In Vitro Assays (Enzymatic & Cellular) In_Silico_Screening->In_Vitro_Assays Hypothesis Generation ADME_Tox_Profiling ADME/Tox Profiling In_Vitro_Assays->ADME_Tox_Profiling Lead Identification In_Vivo_Studies In Vivo Studies (Disease Models) ADME_Tox_Profiling->In_Vivo_Studies Candidate Selection

Caption: A proposed framework for the pharmacological evaluation of the target compound.

Step 1: In Silico Target Prediction

The initial step involves computational methods to predict potential biological targets. This can be achieved through:

  • Molecular Docking: Docking the compound against a library of known protein structures to identify potential binding partners.

  • Pharmacophore Modeling: Comparing the 3D chemical features of the compound with known pharmacophores of active molecules.

  • Similarity Searching: Identifying known drugs or bioactive compounds with high structural similarity.

Step 2: In Vitro Biological Screening

Based on the in silico predictions, a panel of in vitro assays should be conducted to validate potential activities.

Protocol: General In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, PC-3, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Step 3: ADME/Tox Profiling

Early assessment of the compound's pharmacokinetic and toxicity profiles is crucial.

Table 2: Key In Vitro ADME/Tox Assays

AssayPurpose
PAMPA (Parallel Artificial Membrane Permeability Assay)To assess passive membrane permeability.
Caco-2 Permeability Assay To predict intestinal absorption.
Microsomal Stability Assay To evaluate metabolic stability in the liver.
CYP450 Inhibition Assay To identify potential drug-drug interactions.
Hepatotoxicity Assay To assess potential liver toxicity.
Ames Test To evaluate mutagenic potential.
Step 4: In Vivo Efficacy Studies

If promising in vitro activity and a favorable ADME/Tox profile are observed, in vivo studies in relevant animal models should be initiated. The choice of the model will depend on the confirmed in vitro activity (e.g., xenograft models for anticancer activity, LPS-induced inflammation models for anti-inflammatory effects).

Conclusion and Future Directions

This compound, while currently relegated to the status of a pharmaceutical impurity, possesses a chemical structure that suggests a rich, unexplored pharmacological potential. The phenylacetamide core and the dihydroxypropoxy moiety are both associated with favorable biological and pharmacokinetic properties. A systematic investigation, as outlined in this guide, is warranted to unlock its therapeutic value. Future research should focus on a comprehensive screening cascade to identify and validate its biological targets, ultimately paving the way for the development of novel therapeutics derived from this overlooked molecule.

References

  • Smolecule. (2023, August 15). This compound.
  • Benchchem. This compound | 61698-76-8.
  • MDPI. (2021, May 17). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth.
  • USP. Atenolol Related Compound B (25 mg) (2-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide).
  • MilliporeSigma. Atenolol Related Compound B - 2-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide.
  • Merck. Atenolol Related Compound B - 2-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide.
  • PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase.
  • The Science Behind 2-Phenylacetamide: Properties, Synthesis, and Industrial Significance. (2026, January 5).
  • NIH. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.
  • PubMed. (2013). 2-(4-Fluorophenyl)
  • CymitQuimica. CAS 61698-76-8: 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide.
  • Brieflands. (2013). 2-(4-Fluorophenyl)
  • ChemicalBook. ATENOLOL IMP. B (EP): 2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE MM(CRM STANDARD).
  • precisionFDA.
  • ECHEMI. 61698-76-8, 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide Formula.
  • PharmaCompass.com. 2-[4-[2-hydroxy-3-(propan-2-ylamino)
  • Digital Commons @ NJIT.
  • 61698-76-8(2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE) Product Description.
  • PubChem. 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+-).
  • Google Patents. RU2423346C2 - Improved method for synthesis of beta-blocker.
  • NIH.
  • PubMed. (2013, March 12). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models.
  • PubMed. (2021, July 1). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease.
  • MDPI.
  • PubMed.

Sources

A Comprehensive Technical Guide to the Stability Studies of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Rigorous Stability Assessment

In the landscape of pharmaceutical development and manufacturing, the chemical stability of any substance—be it an active pharmaceutical ingredient (API), an intermediate, or a significant impurity—is a cornerstone of safety, efficacy, and quality. The compound 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, identified as Atenolol Impurity B, serves as a critical case study.[1][2] Its presence and potential for degradation within the Atenolol drug substance or product can have direct implications for the product's overall quality and safety profile. Therefore, a thorough understanding of its stability under various environmental conditions is not merely a regulatory formality but a scientific necessity.

This guide provides a comprehensive framework for conducting robust stability studies on this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both the strategic "why" and the procedural "how" behind each phase of the investigation. We will move beyond rote protocols to explore the causal logic behind experimental design, from forced degradation to the development of a self-validating, stability-indicating analytical method, culminating in formal stability trials as prescribed by international regulatory bodies.

Part 1: Foundational Understanding of the Molecule

Before subjecting a molecule to stress, it is imperative to understand its inherent chemical nature.

Chemical Identity:

  • IUPAC Name: 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide[2]

  • CAS Number: 61698-76-8[1][3]

  • Molecular Formula: C₁₁H₁₅NO₄[1][3][4]

  • Molecular Weight: 225.24 g/mol [1][3]

The structure features several key functional groups that are hotspots for potential degradation:

  • Amide Linkage: Susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule to form 4-(2,3-dihydroxypropoxy)phenylacetic acid and ammonia.

  • Ether Linkage: Generally stable, but can be susceptible to cleavage under harsh acidic conditions.

  • Vicinal Diol: Prone to oxidative cleavage.

  • Aromatic Ring: Can undergo substitution reactions, although it is generally stable.

This structural assessment is the foundation upon which we build our forced degradation strategy.

Part 2: The Strategic Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance to establish its intrinsic stability and identify likely degradation products.[5][6] The primary objective is not to destroy the molecule completely but to induce a target degradation of 5-20%.[6] This provides the necessary degraded sample matrix to develop and validate a truly specific, stability-indicating analytical method.[5][7]

Experimental Protocols for Forced Degradation

A minimal set of stress conditions should include hydrolysis, oxidation, photolysis, and thermal stress.[5][8][9]

1. Hydrolytic Degradation:

  • Causality: To challenge the amide and ether linkages across a wide pH range.[9]

  • Protocol:

    • Prepare three 1 mg/mL solutions of this compound in:

      • 0.1 N Hydrochloric Acid (HCl)

      • Purified Water

      • 0.1 N Sodium Hydroxide (NaOH)

    • For each condition, create two sets: one stored at room temperature (25°C) and one heated to 60°C.[6]

    • Collect samples at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).

    • Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction and prevent damage to the analytical column.

2. Oxidative Degradation:

  • Causality: To assess the molecule's susceptibility to oxidation, primarily targeting the diol moiety. Hydrogen peroxide is a commonly used oxidizing agent.[6][8]

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in a 3% solution of hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Collect samples at time points such as 2, 4, 8, and 24 hours.

    • Analyze the samples promptly after collection.

3. Photolytic Degradation:

  • Causality: To determine if the molecule is light-sensitive, which has significant implications for packaging and storage. This follows ICH Q1B guidelines.[6]

  • Protocol:

    • Expose the solid drug substance and a 1 mg/mL solution (in a photostable solvent like water or acetonitrile) to a light source that provides both UV and visible light.

    • The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the exposed and control samples to differentiate between light-induced and thermal degradation.

4. Thermal Degradation:

  • Causality: To evaluate the impact of heat on the solid-state stability of the compound.

  • Protocol:

    • Place a thin layer of the solid compound in a petri dish.

    • Expose the sample to dry heat in a temperature-controlled oven at a temperature higher than that used for accelerated stability (e.g., 70°C or 80°C).[8][9]

    • Sample and analyze at appropriate time intervals until significant degradation is observed.

The logical flow of this phase is visualized below.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to Stress photo Photolysis (ICH Q1B) prep->photo Expose to Stress thermal Thermal (Solid) (80°C) prep->thermal Expose to Stress analysis Analyze via Stability- Indicating Method acid->analysis Collect Samples base->analysis Collect Samples oxid->analysis Collect Samples photo->analysis Collect Samples thermal->analysis Collect Samples identification Identify & Characterize Degradation Products analysis->identification

Caption: Workflow for Forced Degradation Studies.

Part 3: Development and Validation of a Stability-Indicating Analytical Method (SIAM)

A method that cannot distinguish between the intact compound and its degradation products is unsuitable for stability studies. The development of a Stability-Indicating Assay Method (SIAM), typically using High-Performance Liquid Chromatography (HPLC), is therefore the most critical phase of this process.[10][11]

Protocol for SIAM Development (RP-HPLC)
  • Instrumentation and Initial Conditions:

    • System: HPLC with a Photo Diode Array (PDA) or UV detector. A PDA detector is superior as it can assess peak purity.

    • Column: A C18 reversed-phase column is a versatile starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Start with a simple gradient:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by scanning the UV spectrum of the parent compound (e.g., 276 nm).[12]

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject a mixture of all forced degradation samples (acidic, basic, oxidative, etc.).

    • The goal is to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation product peaks.

    • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH of the aqueous phase to optimize separation.

  • Method Validation (per ICH Q2(R1) Guidelines): Once an optimized method is established, it must be rigorously validated.

    • Specificity: The cornerstone of validation. This is demonstrated by the method's ability to resolve the main peak from all degradant peaks in the stressed samples. Peak purity analysis using a PDA detector should confirm that the parent peak is spectrally pure in the presence of its degradants and excipients.

    • Linearity: Analyze a series of solutions across a range of concentrations (e.g., 50% to 150% of the nominal concentration). A linear relationship between peak area and concentration should be established (Correlation coefficient R² > 0.999).

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the compound at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-day): Analyze at least six replicate samples at 100% concentration. The relative standard deviation (RSD) should be less than 2.0%.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be less than 2.0%.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for quantifying degradation products at low levels.

    • Robustness: Intentionally make small variations to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and demonstrate that the method remains reliable.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) dev_start Initial Conditions (C18, ACN/H₂O) dev_inject Inject Stressed Sample Cocktail dev_start->dev_inject dev_optim Optimize Separation (Gradient, pH) dev_inject->dev_optim val_spec Specificity (Peak Purity) dev_optim->val_spec Achieved Separation val_lin Linearity val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision val_acc->val_prec val_loq LOD/LOQ val_prec->val_loq val_rob Robustness val_loq->val_rob final_method Validated Stability-Indicating Method val_rob->final_method

Caption: SIAM Development and Validation Workflow.

Part 4: Execution of Formal Stability Studies

With a validated SIAM, formal stability studies can be initiated according to ICH Q1A(R2) guidelines to establish a re-test period or shelf life.[13][14][15]

Study Design and Conditions
  • Batches: At least three primary batches of the drug substance should be included in the study.[15]

  • Container Closure System: The samples should be stored in the same container closure system as proposed for marketing or long-term storage.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[16]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[16]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

Data Collection and Presentation

At each time point, samples are pulled and analyzed for key attributes. The data should be presented in a clear, tabular format for easy comparison.

Table 1: Example Stability Data for this compound (Batch No: XYZ-001)

Storage ConditionTime Point (Months)AppearanceAssay (%)Impurity A (%)Impurity B (%)Total Impurities (%)
Long-Term 0White Powder99.8< LOQ< LOQ0.05
(25°C/60%RH)3White Powder99.7< LOQ0.060.11
6White Powder99.80.050.070.15
12White Powder99.60.060.090.20
Accelerated 0White Powder99.8< LOQ< LOQ0.05
(40°C/75%RH)3White Powder99.20.080.150.30
6White Powder98.50.120.250.55

Note: Data is illustrative. LOQ = Limit of Quantitation.

Conclusion

The stability assessment of this compound is a multi-faceted process that underpins pharmaceutical quality control. It begins with a fundamental understanding of the molecule's chemical liabilities, which informs a rational forced degradation strategy. The data from these stress studies are then used to develop and rigorously validate a specific, stability-indicating analytical method. Only with this validated tool can a formal, ICH-compliant stability study be conducted with confidence. This systematic, science-driven approach ensures that the stability profile of the compound is well-understood, enabling the establishment of appropriate storage conditions and ensuring the overall quality and safety of the final pharmaceutical product.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Forced Degradation Studies. MedCrave online. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]

  • A comprehensive review on stability indic
  • Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • (PDF) Stability indicating HPLC method development - a review. ResearchGate. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health (NIH). [Link]

  • Stability-Indicating HPLC Method Development. vscht.cz. [Link]

  • 2-[4-(2,3-Dihydroxy propoxy)phenyl] acetamide. Advent Chembio. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide in Pharmaceutical Analysis

This compound, recognized in pharmacopeial monographs as Atenolol EP Impurity B or Atenolol Related Compound A, is a critical process impurity and potential degradant in the synthesis of Atenolol.[1][2][3] Atenolol is a widely prescribed beta-blocker for the management of cardiovascular diseases such as hypertension.[4] The stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a mandate of global regulatory bodies to ensure the safety and efficacy of medications. Therefore, robust and validated analytical methods for the accurate detection and quantification of this compound are paramount for pharmaceutical quality control and assurance.

This comprehensive guide provides detailed application notes and protocols for the analysis of this specific impurity, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and draw from pharmacopeial standards and peer-reviewed literature to ensure scientific integrity and trustworthiness.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to the development of effective analytical methods.

PropertyValueSource(s)
Chemical Name 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide[4][5]
Synonyms Atenolol EP Impurity B, Atenolol Related Compound A, Atenolol Diol Impurity[3][4]
CAS Number 61698-76-8[3][6]
Molecular Formula C₁₁H₁₅NO₄[6]
Molecular Weight 225.24 g/mol [6]
Appearance Off-white solid[3]
Solubility Slightly soluble in DMSO and Methanol[3]
Melting Point 185-187°C[5]

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantification of pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility. A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential to separate the impurity from the active pharmaceutical ingredient (API), other related substances, and degradation products.

Causality in Method Development

The selection of a C18 stationary phase is predicated on the non-polar phenyl ring of the analyte, which facilitates retention via hydrophobic interactions. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve a balance between retention and elution. The use of a phosphate buffer controls the pH, which in turn influences the ionization state of the molecule and its interaction with the stationary phase. The organic modifier (e.g., methanol, acetonitrile) modulates the polarity of the mobile phase to control the elution strength. UV detection is highly suitable due to the presence of the chromophoric phenyl ring in the molecule's structure. A detection wavelength of approximately 226 nm is commonly employed for Atenolol and its impurities, as it corresponds to a UV absorption maximum.[7][8]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Weigh and dissolve Atenolol sample in mobile phase Filtration Filter samples and standards (0.45 µm) SamplePrep->Filtration StandardPrep Prepare stock and working standards of Impurity B StandardPrep->Filtration Injection Inject into HPLC system Filtration->Injection Separation Isocratic/Gradient elution on C18 column Injection->Separation Detection UV Detection at 226 nm Separation->Detection Integration Integrate peak areas Detection->Integration Quantification Quantify using external standard calibration Integration->Quantification LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data_ms Data Analysis LC_Separation UPLC/HPLC separation (C18 column) Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS1 MS1: Precursor ion selection ([M+H]⁺ = m/z 226.1) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product ion scanning CID->MS2 Fragmentation Analyze fragmentation pattern MS2->Fragmentation Quant_MRM Quantify using MRM transitions Fragmentation->Quant_MRM

Sources

Application Notes and Protocols for the Use of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical quality control, the purity and precise quantification of active pharmaceutical ingredients (APIs) are paramount. This necessitates the use of well-characterized reference standards for both the API and its potential impurities. 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, recognized in pharmacopeias as Atenolol Impurity B or Atenolol Related Compound A, is a critical process-related impurity in the synthesis of Atenolol, a widely prescribed beta-blocker for cardiovascular conditions.[1] Its chemical formula is C₁₁H₁₅NO₄, with a molecular weight of 225.24 g/mol .[1][2] The diligent monitoring and control of this impurity are essential to ensure the safety and efficacy of Atenolol drug products.

This comprehensive guide provides detailed application notes and protocols for the qualification and utilization of this compound as a reference standard. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The protocols outlined herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines, ensuring the generation of reliable and reproducible analytical data.

Characterization and Qualification of the Reference Standard

The establishment of this compound as a reference standard requires a thorough characterization and qualification process to confirm its identity, purity, and suitability for its intended analytical purpose. This process ensures the integrity of the analytical data generated using this standard.

Identity Confirmation

The identity of the reference standard batch should be unequivocally confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed to elucidate the chemical structure. The observed chemical shifts and coupling constants must be consistent with the structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass of the molecule, which should correspond to its molecular formula (C₁₁H₁₅NO₄).[1][2] Fragmentation patterns obtained via tandem mass spectrometry (MS/MS) can provide further structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, such as hydroxyl (-OH), amide (-C=O), and aromatic (C-H) groups.

Purity Assessment

The purity of the reference standard is a critical attribute. A combination of chromatographic and other analytical techniques should be used for a comprehensive purity assessment.

  • Chromatographic Purity (HPLC): A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for determining the purity of the reference standard. The method should be able to separate the main component from all potential impurities. A typical purity specification for a reference standard is ≥95%.[3]

  • Water Content: The Karl Fischer titration method should be used to determine the water content of the reference standard.

  • Residual Solvents: Gas Chromatography (GC) with headspace analysis should be performed to quantify any residual solvents from the synthesis process. The levels of residual solvents must comply with the limits set by the International Council for Harmonisation (ICH) Q3C guidelines.

  • Inorganic Impurities (Residue on Ignition/Sulphated Ash): The residue on ignition test should be performed to determine the content of inorganic impurities.

Assay Assignment

The assigned purity value of the reference standard is determined by a mass balance approach, taking into account the chromatographic purity, water content, residual solvents, and inorganic impurities.

Assay (%) = (100 - % Water - % Residual Solvents - % Inorganic Impurities) x (% Chromatographic Purity / 100)

Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis must be generated for each batch of the qualified reference standard. The CoA should include:

  • Product Name and Synonyms

  • CAS Number[4]

  • Molecular Formula and Weight

  • Batch Number and Retest Date

  • Results of all identity and purity tests

  • Assigned Assay value

  • Storage Conditions

  • Signature of authorized personnel

Here is an example of what a Certificate of Analysis might include:

Test Specification Result
Appearance White to Off-White SolidConforms
Identity (¹H NMR, MS, IR) Conforms to structureConforms
Chromatographic Purity (HPLC) ≥ 95.0%99.30%[5]
Water Content (Karl Fischer) ≤ 1.0%0.5%
Residual Solvents (GC) Meets ICH Q3C limitsConforms
Residue on Ignition ≤ 0.2%0.1%
Assay (by mass balance) Report Value98.7%

Analytical Methodologies for Quantification

The primary application of the this compound reference standard is for the accurate quantification of this impurity in Atenolol drug substance and drug products. Validated chromatographic methods are essential for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

A robust, stability-indicating RP-HPLC method is recommended for the routine quality control analysis of Atenolol Impurity B.

Protocol: HPLC Method for the Determination of this compound

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[6]

    • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. A suitable starting point is a mixture of 10 mM ammonium acetate buffer (pH 7.0) and acetonitrile (80:20 v/v).[7]

    • Flow Rate: 0.8 mL/min[7]

    • Column Temperature: Ambient or controlled at 30 °C

    • Detection: UV at 275 nm[7]

    • Injection Volume: 20 µL

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of the qualified this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

    • Sample Solution: Prepare the sample solution of the Atenolol drug substance or a powdered tablet composite by dissolving it in the mobile phase to a target concentration of Atenolol (e.g., 1 mg/mL).

  • System Suitability:

    • Inject the standard solution in replicate (n=5).

    • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

    • The tailing factor for the this compound peak should be not more than 2.0.

    • The theoretical plates for the this compound peak should be not less than 2000.

  • Procedure:

    • Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the amount of this compound in the sample using the following formula:

    % Impurity = (Area of Impurity in Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

Workflow for HPLC Analysis

HPLC_Workflow prep Solution Preparation ss System Suitability prep->ss Standard & Sample Solutions analysis Chromatographic Analysis ss->analysis System Passes calc Calculation & Reporting analysis->calc Chromatographic Data

Caption: High-level workflow for HPLC analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For highly sensitive and selective quantification, especially at trace levels, an LC-MS/MS method is recommended.

Protocol: LC-MS/MS Method for the Determination of this compound

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: A UHPLC system is preferred for better resolution and shorter run times.

    • Column: A C18 reversed-phase column with smaller particle size (e.g., 1.7 µm).

    • Mobile Phase: A gradient elution using water and methanol, both containing 0.1% formic acid.[8]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Positive electrospray ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

  • Preparation of Solutions:

    • Prepare standard and sample solutions as described in the HPLC method, but at lower concentrations suitable for the sensitivity of the LC-MS/MS system.

  • Procedure:

    • Develop and validate the LC-MS/MS method according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

    • Quantify the impurity in the sample by comparing its response to a calibration curve generated from the reference standard.

Logical Relationship of Analytical Techniques

Analytical_Techniques RS Reference Standard HPLC HPLC-UV RS->HPLC Quantification LCMS LC-MS/MS RS->LCMS Quantification QC Routine QC HPLC->QC Trace Trace Analysis LCMS->Trace Confirmation Confirmatory Analysis LCMS->Confirmation

Caption: Role of analytical techniques in impurity analysis.

Stability and Storage

Proper storage and handling of the reference standard are crucial to maintain its integrity and assigned purity value over time.

Storage Conditions
  • Temperature: The reference standard should be stored in a well-closed container at refrigerated temperatures (2-8 °C).[8]

  • Light: Protect from light to prevent potential photodegradation.

  • Humidity: Store in a desiccator or a controlled low-humidity environment to prevent moisture absorption.

Stability Testing

A stability testing program should be established to determine the retest period for the reference standard.[9]

  • Protocol: The stability protocol should include storage at the recommended long-term condition (e.g., 5 °C ± 3 °C) and at an accelerated condition (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH).

  • Testing Frequency: The reference standard should be tested at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Tests: The stability-indicating HPLC method should be used to monitor the purity of the reference standard over time. Any significant degradation or change in the impurity profile should be investigated.

Conclusion

The use of a well-characterized and qualified reference standard of this compound is indispensable for the reliable quality control of Atenolol. The protocols and guidelines presented in this document provide a comprehensive framework for the establishment and application of this critical reference material. Adherence to these scientifically sound procedures will ensure the accuracy and consistency of analytical results, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • Smolecule. (2023, August 15). This compound.
  • Benchchem. (n.d.). This compound | 61698-76-8.
  • Agilent. (n.d.). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC.
  • Scholars Research Library. (n.d.). RP-HPLC method development for the determination of Atenolol related substance in bulk drug.
  • MDPI. (n.d.). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals.
  • USP. (n.d.). USP Monographs: Atenolol.
  • PubMed Central (PMC). (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.
  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • BioPharma Consulting Group. (n.d.). Stability Testing Strategies for Working Standards.
  • Veeprho. (n.d.). Atenolol EP Impurity B | CAS 61698-76-8.
  • LGC Standards. (n.d.). Certificate of Analysis.
  • MedchemExpress.com. (n.d.). Certificate of Analysis.
  • PubMed. (n.d.). The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form.
  • Longdom Publishing. (n.d.). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations.
  • Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Atenolol in Pharmaceutical Preparations. (n.d.).

Sources

Application Notes and Protocols: Isolation of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide from Atenolol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the isolation of the process-related impurity, 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide (also known as Atenolol Impurity B), from the crude reaction mixture of Atenolol synthesis.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals engaged in impurity profiling, reference standard preparation, and process optimization. The methodology leverages fundamental principles of organic chemistry and chromatography to achieve high-purity isolation. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible workflow.

Introduction and Scientific Background

Atenolol, (RS)-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide, is a widely prescribed β-adrenergic antagonist for the treatment of cardiovascular diseases.[3][4] During its synthesis, several process-related impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[5] One such critical impurity is this compound, designated as Impurity B in several pharmacopeias.[1][2][6]

This impurity arises from the hydrolysis of the epoxide intermediate, 2-[4-(2,3-epoxypropoxy)phenyl]acetamide (Atenolol Impurity C), a key precursor in the Atenolol synthesis pathway.[1] The presence of residual water or hydroxide ions under the reaction conditions can lead to the ring-opening of the epoxide, forming the diol. Due to its structural similarity and high polarity compared to Atenolol, its isolation from the complex reaction matrix presents a significant purification challenge. This protocol details a systematic approach to isolate this diol impurity in sufficient quantity and purity for use as a reference standard in analytical method development and validation.

Strategic Overview of the Isolation Protocol

The isolation strategy is predicated on the differential polarity between Atenolol, the target diol impurity, unreacted starting materials, and other byproducts. The workflow is designed to systematically remove unwanted components, culminating in a high-purity isolate of the diol.

Isolation_Workflow cluster_0 Phase 1: Pre-Purification cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: Final Purification & Characterization A Crude Atenolol Reaction Mixture B Solvent Evaporation (under reduced pressure) A->B C Aqueous Workup & Liquid-Liquid Extraction B->C D Preparative Flash Chromatography C->D Crude Extract E Fraction Collection (Guided by TLC/UV) D->E F Solvent Removal from Pure Fractions E->F Impurity-Rich Fractions G Crystallization F->G H Purity & Identity Confirmation (HPLC, NMR, MS) G->H

Figure 1: High-level workflow for the isolation of the diol impurity.

Detailed Experimental Protocol

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

3.1. Phase 1: Pre-Purification via Extraction

Rationale: The initial phase aims to remove the bulk of non-polar impurities and inorganic salts from the crude reaction mixture, thereby concentrating the polar components, including Atenolol and the target diol impurity.

Materials:

  • Crude Atenolol reaction mixture (post-synthesis)

  • Ethyl acetate

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Solvent Removal: Concentrate the crude Atenolol reaction mixture using a rotary evaporator to remove the bulk reaction solvent (e.g., isopropanol).

  • Redissolution: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of deionized water. Stir vigorously for 10 minutes to dissolve the organic and aqueous-soluble components.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Aqueous Wash: Drain the lower aqueous layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine. These washes help remove residual inorganic salts and highly polar impurities.

  • Drying: Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentration: Filter off the sodium sulfate and concentrate the organic extract to dryness under reduced pressure to yield a crude solid enriched with Atenolol and its polar impurities.

3.2. Phase 2: Preparative Flash Chromatography

Rationale: This is the core purification step. Preparative flash chromatography is employed to separate compounds based on their polarity.[7] The diol impurity, being more polar than Atenolol due to its two hydroxyl groups, will elute later from the silica column. A gradient elution is used to achieve optimal separation.

Materials & Equipment:

  • Silica gel (60 Å, 40-63 µm particle size)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Flash chromatography system with UV detector

  • Glass column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in DCM and pack the column. Equilibrate the column with 100% DCM.

  • Sample Loading: Dissolve the crude solid from Phase 1 in a minimal amount of DCM/MeOH (e.g., 95:5 v/v). Adsorb this solution onto a small amount of silica gel, dry it, and load it onto the top of the packed column.

  • Elution and Fraction Collection: Elute the column with a gradient mobile phase. Collect fractions (e.g., 20 mL each) and monitor the elution by TLC or an in-line UV detector (detection at 226 nm is effective for Atenolol and its impurities).[5]

Chromatography Parameters Value / Description
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Gradient 0-5 min: 2% B; 5-45 min: 2% to 15% B; 45-55 min: 15% B
Flow Rate 40 mL/min (for a medium-sized column)
Detection UV at 226 nm / TLC analysis
TLC Visualization UV light (254 nm) and/or potassium permanganate stain
  • Fraction Analysis: Analyze the collected fractions by TLC (Mobile Phase: DCM:MeOH 9:1 v/v). Fractions containing the pure diol impurity (which will have a lower Rf value than Atenolol) should be pooled together.

3.3. Phase 3: Crystallization and Final Characterization

Rationale: Crystallization is a powerful technique for the final purification of solid compounds, removing any minor co-eluting impurities.[8][9] The choice of solvent is critical; the ideal solvent should dissolve the compound when hot but not when cold.[8][10]

Materials:

  • Pooled fractions containing the diol impurity

  • Methanol

  • Diethyl ether

  • Erlenmeyer flask, heating plate, ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Removal: Concentrate the pooled fractions containing the pure diol impurity to dryness using a rotary evaporator.

  • Dissolution: Dissolve the resulting solid in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Inducing Crystallization: Slowly add diethyl ether (a non-solvent) dropwise until the solution becomes faintly turbid. Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain pure this compound. The melting point should be sharp, around 183-185°C.[11]

Characterization and Data

The identity and purity of the isolated compound must be confirmed using standard analytical techniques.

Analytical Technique Expected Result for this compound
HPLC Purity >98% (using a validated method for Atenolol and related substances)[6]
Mass Spectrometry (ESI+) m/z = 226.1 [M+H]⁺, confirming the molecular weight of 225.24 g/mol .[1]
¹H NMR (400 MHz, DMSO-d₆) Characteristic peaks for the acetamide, phenyl, and dihydroxypropoxy groups.
Melting Point 183-185°C[11]
Application Notes & Expert Insights
  • Chromatography Optimization: The gradient slope during flash chromatography is critical. A shallow gradient (e.g., increasing methanol by 0.5% per column volume) provides the best resolution between Atenolol and the more polar diol impurity.

  • Alternative Chromatography: For higher purity or smaller scale isolations, preparative HPLC using a C18 reversed-phase column is an excellent alternative.[12] In this case, the diol impurity will elute before the more non-polar Atenolol.

  • Crystallization Solvent Systems: If methanol/diethyl ether is not effective, other solvent pairs like ethanol-water or acetone-ligroin can be explored.[9] The key is to find a miscible solvent/anti-solvent pair.

  • Handling of the Crude Mixture: The initial crude mixture from the synthesis can be highly alkaline. It is advisable to neutralize it before the extraction process to prevent any base-catalyzed side reactions.

  • Reference Standard Availability: Commercially available reference standards for Atenolol Impurity B can be used to co-spot on TLC plates to definitively identify the target fractions during chromatography.[1]

References
  • Smolecule. (2023, August 15). This compound.
  • Agilent. (n.d.).
  • Benchchem. (n.d.). This compound | 61698-76-8.
  • Simson Pharma. (2025, May 19).
  • PubMed. (n.d.). The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form.
  • Rasayan Journal of Chemistry. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • Waters Corporation. (n.d.).
  • Slideshare. (2017, February 11).
  • ECHEMI. (n.d.). 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide | 61698-76-8.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Atenolol and Related Impurities on Core-Shell Mixed-Mode Coresep 100 Column.
  • ChemicalBook. (n.d.). 61698-76-8(2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE) Product Description.
  • Welch Materials. (2025, February 28).
  • ResearchGate. (n.d.). Synthesis of Atenolol impurity G by conventional method.
  • Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.
  • University of Warwick. (n.d.).
  • ResearchGate. (2025, August 6).
  • Scholars Research Library. (2010).
  • UCCS. (n.d.).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+-).
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
  • Quora. (2016, July 1). How to crystallize organic compounds.
  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • PubMed Central. (2023, March 25). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
  • Technical Disclosure Commons. (2023, November 1). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts.

Sources

Application Notes & Protocols: Exploring the Antioxidant Potential of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2] This has propelled the search for novel antioxidant compounds. Acetamide derivatives have emerged as a promising class of molecules with significant therapeutic potential, demonstrating notable antioxidant and anti-inflammatory activities in various studies.[2][3][4] These application notes provide a comprehensive guide for researchers to systematically evaluate the antioxidant potential of novel acetamide derivatives. We will delve into the mechanistic basis of antioxidant action, provide detailed, field-proven protocols for a suite of determinative assays, and offer guidance on data interpretation and presentation. The methodologies are designed to be robust, reproducible, and suitable for high-throughput screening, enabling the identification of lead compounds for further development.[2]

Introduction: The Rationale for Acetamide Derivatives as Antioxidants

Acetamide derivatives constitute a versatile scaffold in medicinal chemistry. The core structure, featuring a nitrogen atom linked to a carbonyl group, allows for extensive chemical modification. This tunability is crucial for optimizing a compound's antioxidant properties. Structure-activity relationship (SAR) studies suggest that the strategic placement of hydroxyl groups, methylene groups, and other functional moieties on the acetamide backbone can significantly influence its ability to neutralize free radicals and chelate pro-oxidant metals.[5][6]

The primary mechanisms by which antioxidants exert their protective effects include:

  • Radical Scavenging: Direct donation of a hydrogen atom or an electron to neutralize highly reactive free radicals.

  • Metal Ion Chelation: Sequestration of transition metals like iron (Fe²⁺) and copper (Cu²⁺), which can otherwise catalyze the formation of the highly damaging hydroxyl radical via Fenton and Haber-Weiss reactions.[7]

  • Reducing Power: Donating electrons to reduce oxidized intermediates, thereby terminating radical chain reactions.

This guide will provide protocols to assess each of these key antioxidant modalities.

Strategic Workflow for Antioxidant Profiling

A multi-assay approach is critical for a comprehensive understanding of a compound's antioxidant profile. No single assay can capture the full spectrum of antioxidant activity. The following workflow provides a logical progression from initial screening to more complex mechanistic evaluation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Confirmation cluster_2 Phase 3: Data Analysis & Validation A Compound Library (Acetamide Derivatives) B DPPH Radical Scavenging Assay A->B Test Compounds C ABTS Radical Scavenging Assay A->C Test Compounds D Hits from Phase 1 B->D C->D E FRAP Assay (Reducing Power) D->E Characterize Hits F Metal Chelating Assay (Fe²⁺) D->F Characterize Hits G Calculate IC₅₀ / FRAP Values E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Compound Identification H->I

Caption: High-level workflow for screening acetamide derivatives.

Experimental Protocols

Trustworthiness & Validation: For all protocols, it is imperative to include a positive control (a known antioxidant like Ascorbic Acid, Trolox, or EDTA), a negative control (vehicle/solvent only), and a blank.[7][8] Assays should be performed in triplicate to ensure reproducibility. The final data should demonstrate a clear dose-response relationship.

Protocol 3.1: DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of a compound to act as a hydrogen atom donor. DPPH• is a stable, purple-colored free radical.[9] When reduced by an antioxidant, its color fades to yellow, a change that is measured spectrophotometrically at ~517 nm.[9][10]

Reagents & Materials:

  • DPPH• (M.W. 394.32)

  • Methanol or Ethanol[9]

  • Test acetamide derivatives

  • Positive Control: Ascorbic acid or Trolox

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH• Working Solution: Prepare a 0.1 mM solution of DPPH• in methanol.[9] This solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark as it is light-sensitive.

  • Sample Preparation: Prepare a stock solution of each acetamide derivative and the positive control (e.g., 1 mg/mL) in the appropriate solvent (e.g., DMSO). Create a dilution series (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Assay Reaction:

    • To each well of a 96-well plate, add 20 µL of the sample, standard, or solvent blank.[8]

    • Add 180-200 µL of the DPPH• working solution to all wells.

    • Mix thoroughly by pipetting or using a plate shaker.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8][10]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.[8][9]

Data Analysis: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[10]

  • Abs_control: Absorbance of the DPPH• solution with the solvent blank.

  • Abs_sample: Absorbance of the DPPH• solution with the test compound or standard.

Plot the % Inhibition against the concentration of each compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH• radicals).

Protocol 3.2: ABTS•⁺ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•⁺), a blue-green chromophore.[11] The reduction of ABTS•⁺ by an antioxidant results in a loss of color, measured at ~734 nm.[10][11] This assay is applicable to both hydrophilic and lipophilic compounds.

Reagents & Materials:

  • ABTS diammonium salt

  • Potassium persulfate[11]

  • Methanol or Phosphate Buffered Saline (PBS)

  • Test acetamide derivatives

  • Positive Control: Trolox or Ascorbic Acid[10]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•⁺ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[11]

    • Mix the two solutions in equal volumes (1:1 ratio) and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[11]

  • Preparation of ABTS•⁺ Working Solution: On the day of the assay, dilute the stock solution with methanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[11]

  • Sample Preparation: Prepare a dilution series of the test compounds and positive control as described in Protocol 3.1.

  • Assay Reaction:

    • Add 10-20 µL of the sample, standard, or solvent blank to the wells of a 96-well plate.[11]

    • Add 180-190 µL of the ABTS•⁺ working solution to each well.[11]

  • Incubation: Incubate the plate in the dark at room temperature for 6-7 minutes.[10][11]

  • Measurement: Read the absorbance at 734 nm.[10][11]

Data Analysis: Calculate the percentage of radical scavenging activity (% Inhibition) using the same formula as in the DPPH assay. Determine the IC₅₀ value for each compound.

Protocol 3.3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12][13] At a low pH (3.6), antioxidants reduce a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a vibrant blue ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which is monitored at ~593 nm.[14] The intensity of the color is proportional to the reducing power of the sample.[15]

Reagents & Materials:

  • Acetate Buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric Chloride (FeCl₃) solution (20 mM in water)

  • Standard: Ferrous Sulfate (FeSO₄·7H₂O) or Trolox

  • Test acetamide derivatives

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh on the day of use by mixing Acetate Buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio (v/v/v).[12] Warm the reagent to 37°C before use.[12]

  • Standard Curve Preparation: Prepare a series of dilutions of the Fe²⁺ standard (e.g., 0 to 20 nmol/well).[13]

  • Sample Preparation: Prepare a dilution series of the test compounds.

  • Assay Reaction:

    • Add 10-20 µL of the sample, standard, or blank to the wells of a 96-well plate.

    • Add 150-200 µL of the pre-warmed FRAP reagent to all wells.[1][12]

  • Incubation: Incubate the plate at 37°C for 4-10 minutes. The reaction time is critical and should be consistent.[1][12]

  • Measurement: Read the absorbance at 590-594 nm.[13][15]

Data Analysis:

  • Create a standard curve by plotting the absorbance of the Fe²⁺ standards against their concentration.

  • Use the standard curve's linear regression equation to determine the Fe²⁺ equivalent concentration for each acetamide derivative.

  • Results are expressed as µM Fe²⁺ equivalents or Trolox Equivalents (TEAC).

Protocol 3.4: Ferrous Ion (Fe²⁺) Chelating Activity Assay

Principle: This assay evaluates the ability of a compound to compete with ferrozine for ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm.[16] If the test compound chelates Fe²⁺, it will prevent the formation of the ferrozine-Fe²⁺ complex, resulting in a decrease in color intensity.[7][17]

Reagents & Materials:

  • Ferrous Chloride (FeCl₂) solution (2 mM)[18]

  • Ferrozine solution (5 mM)[18]

  • Methanol or water

  • Test acetamide derivatives

  • Positive Control: EDTA[7][17]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a dilution series of the test compounds and EDTA.

  • Assay Reaction:

    • In a microplate well, add 100 µL of the sample, standard, or blank.[7]

    • Add 50 µL of the 2 mM FeCl₂ solution to all wells and mix.[7] Incubate for 5 minutes.

    • Initiate the reaction by adding 50 µL of the 5 mM ferrozine solution.[7]

  • Incubation: Mix thoroughly and incubate at room temperature in the dark for 10 minutes.[7][18]

  • Measurement: Read the absorbance at 562 nm.[16][19]

Data Analysis: Calculate the percentage of metal chelating activity using the following formula:

% Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] * 100[7]

  • Abs_control: Absorbance of the control (all reagents except the test compound).

  • Abs_sample: Absorbance in the presence of the test compound or standard.

Plot the % Chelating Activity against concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

Summarize all quantitative results in a clear, tabular format to facilitate comparison between derivatives and the standard controls.

Table 1: Example Antioxidant Activity Summary for Acetamide Derivatives

Compound IDDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)FRAP Value (µM Fe²⁺ Eq.)Fe²⁺ Chelation IC₅₀ (µM)
AC-00145.8 ± 3.133.2 ± 2.5150.4 ± 11.2> 200
AC-002112.5 ± 8.995.7 ± 7.488.1 ± 6.575.3 ± 5.9
AC-00325.1 ± 1.918.9 ± 1.5210.6 ± 15.8> 200
Trolox (Std)8.5 ± 0.66.2 ± 0.4450.0 ± 25.1N/A
EDTA (Std)N/AN/AN/A15.6 ± 1.1

Data are presented as Mean ± Standard Deviation (n=3). N/A = Not Applicable.

Interpretation:

  • A low IC₅₀ value in the DPPH and ABTS assays indicates strong radical scavenging activity.

  • A high FRAP value indicates strong reducing power .

  • A low IC₅₀ value in the chelation assay indicates strong metal chelating ability.

By comparing the results across assays, a researcher can build a comprehensive profile. For example, Compound AC-003 shows potent radical scavenging and reducing power but lacks metal chelating ability. In contrast, Compound AC-002 is a moderate radical scavenger but an effective metal chelator. This information is crucial for guiding structure-activity relationship (SAR) analysis and selecting lead candidates for further in vivo or cell-based studies.

Visualizing Mechanistic Pathways

Understanding the fundamental chemical reactions is key to interpreting results.

G cluster_0 Radical Scavenging (DPPH Assay) cluster_1 Metal Chelation (Ferrozine Assay) DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Neutralized) DPPH->DPPH_H + H• Acetamide_H R-NH-CO-R' (Acetamide Derivative) Acetamide_Radical R-N•-CO-R' (Derivative Radical) Acetamide_H->Acetamide_Radical - H• Fe2 Fe²⁺ (Free Iron) Complex [Fe(Ferrozine)₃]²⁺ (Magenta Complex) Fe2->Complex + 3 Ferrozine Acetamide_Chelate [Fe(Acetamide)ₓ]²⁺ (Chelated, Colorless) Fe2->Acetamide_Chelate + x Acetamide (Inhibition) Ferrozine Ferrozine Acetamide_Chelator 2 R-NH-CO-R' (Chelating Acetamide)

Caption: Mechanisms of DPPH scavenging and Fe²⁺ chelation.

References

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). CUSABIO. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Antioxidant Assays. ResearchGate. [Link]

  • Al-Ismail, K., et al. (2016). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC - NIH. [Link]

  • Okonkwo, C., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. PMC - NIH. [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. ResearchGate. [Link]

  • Assay of Metal-Chelating Activity. Bio-protocol. [Link]

  • Metal Chelating Activity. Bio-protocol. [Link]

  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. [Link]

  • ABTS Radical Scavenging Assay Method. Scribd. [Link]

  • DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

  • ABTS Tree Radical Scavenging Activity Assay Kit. Sunlong Biotech. [Link]

  • Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules. [Link]

  • Bouhrim, M., et al. (2021). Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves. NIH. [Link]

  • Screening for Antioxidant Activity: Metal Chelating Assay. Springer Nature Experiments. [Link]

  • Autore, G., et al. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Okonkwo, C., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Publishing. [Link]

  • Okonkwo, C., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properti. Semantic Scholar. [Link]

Sources

Application Note: Standardized Cell Culture Protocols for In Vitro Assessment of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide. Detailed, step-by-step protocols are outlined for the preparation of the compound, selection and maintenance of appropriate cell lines, and a tiered screening approach encompassing primary cytotoxicity and secondary mechanistic assays. The core assays described herein—the MTT metabolic activity assay, the LDH cytotoxicity assay, and the Caspase-Glo® 3/7 apoptosis assay—form a robust workflow to determine the compound's effect on cell viability and to elucidate the preliminary mechanism of cell death. This guide is intended for researchers in drug discovery and toxicology to ensure reproducible and reliable data generation.

Introduction

This compound is a chemical entity identified as a critical pharmaceutical impurity in the synthesis of Atenolol, a widely used β-blocker for treating cardiovascular diseases.[1][2] It is also referred to as Atenolol EP Impurity B or Atenolol Related Compound A.[1][2] While its primary role is as a reference standard in quality control, its structural features, including a phenylacetamide core modified by a 2,3-dihydroxypropoxy substituent, warrant investigation into its own potential biological activities.[1][2]

In vitro toxicology and pharmacology studies are the cornerstone of early-stage compound assessment.[3][4][5][6] They provide essential, reproducible data on a compound's potential for inducing cell death, inhibiting proliferation, or other biological effects in a cost-effective and high-throughput manner. This application note details a validated workflow for the initial characterization of this compound's effects on cultured mammalian cells.

The workflow is structured in a tiered approach:

  • Primary Screening: Assess broad cytotoxicity and effects on cell viability to determine the compound's potency (e.g., IC50). This is achieved using two distinct and complementary assays: the MTT assay, which measures mitochondrial metabolic activity in viable cells, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity by measuring an enzyme released from damaged cells.[7]

  • Secondary (Mechanistic) Screening: If cytotoxicity is observed, the next logical step is to investigate the mode of cell death. This guide provides a protocol for a Caspase-3/7 activity assay, a key indicator of apoptosis, or programmed cell death.[8][9][10]

Compound Handling and Preparation

Proper preparation of the test compound is critical for experimental success. Inaccurate concentration determination or precipitation of the compound in culture media can lead to erroneous results.

Reagents & Materials
  • This compound (CAS: 61698-76-8)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol for Stock Solution Preparation

Rationale: The compound has slight solubility in DMSO and Methanol.[11] DMSO is a standard solvent for dissolving compounds for cell-based assays as it is miscible with culture medium and generally well-tolerated by cells at low final concentrations (<0.5%).[12][13]

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))

    • Molar Mass of C₁₁H₁₅NO₄: 225.24 g/mol .[1][2]

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution.[12] Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Sterilization & Storage: While DMSO is a harsh environment for most microbes, it is good practice to filter-sterilize the stock solution through a 0.22 µm syringe filter if large volumes are prepared. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.[12]

Cell Line Selection and Maintenance

Rationale: Since the specific molecular targets of this compound are unknown, a panel of cell lines is recommended for initial screening. This may include a common immortalized line like HeLa (cervical cancer) or HEK293 (human embryonic kidney), a liver-derived line like HepG2 (as the liver is a primary site of metabolism), and a cardiovascular-related line if investigating effects related to its parent compound, Atenolol.

Standard Cell Culture Protocol
  • Media: Use the recommended complete growth medium for your chosen cell line (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

  • Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Subculture cells when they reach 80-90% confluency to maintain them in the exponential growth phase. Use Trypsin-EDTA to detach adherent cells.

  • Quality Control: Regularly test cultures for mycoplasma contamination.

Experimental Workflow Overview

The following diagram illustrates the logical flow from compound preparation to data interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Follow-up Compound Weigh & Dissolve Compound in DMSO Stock Prepare 10 mM Stock Solution Compound->Stock Treat Prepare Serial Dilutions & Treat Cells (24-72h) Stock->Treat Cells Culture & Passage Selected Cell Lines Seed Seed Cells in 96-well Plates Cells->Seed Seed->Treat Assay Perform Viability & Cytotoxicity Assays Treat->Assay Read Read Plates (Absorbance/Luminescence) Assay->Read Analyze Calculate % Viability & IC50 Values Read->Analyze Mechanistic If Cytotoxic: Perform Apoptosis Assay Analyze->Mechanistic Decision Point

Caption: High-level experimental workflow.

Primary Screening: Viability and Cytotoxicity Protocols

Rationale: It is crucial to use at least two different methods to assess cell health. The MTT assay measures metabolic function, which can sometimes be affected by factors other than cell death, while the LDH assay directly measures cell membrane damage, a hallmark of cytotoxicity.[7][14][15] Comparing results from both provides a more complete picture.

Protocol 1: MTT Cell Viability Assay

Principle: In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7][14] The amount of formazan produced is proportional to the number of metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well clear flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2X serial dilutions of the compound stock solution in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include "vehicle control" wells treated with medium containing the highest concentration of DMSO used (e.g., 0.1%).

    • Include "untreated control" wells with medium only.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[16] The assay measures the amount of LDH in the supernatant via a coupled enzymatic reaction that results in the formation of a colored formazan product.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is highly recommended to run a parallel plate for the LDH assay.

  • Controls: In addition to vehicle controls, prepare two essential controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the incubation.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation & Stop: Incubate for 20-30 minutes at room temperature, protected from light. Add 50 µL of stop solution if required by the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis for Primary Assays
  • MTT Data:

    • % Viability = (Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank) * 100

  • LDH Data:

    • % Cytotoxicity = (Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous) * 100

  • IC50 Calculation: Plot the percentage viability or cytotoxicity against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured effect.

ParameterMTT AssayLDH Assay
Principle Metabolic ActivityMembrane Integrity
Endpoint Cell ViabilityCytotoxicity
Wavelength ~570 nm~490 nm
Pros High-throughput, sensitiveDirect measure of cell death
Cons Can be affected by metabolic changesLess sensitive for anti-proliferative effects

Secondary Screening: Mechanistic Apoptosis Assay

Rationale: If the primary screen reveals significant cytotoxicity, a caspase assay can determine if the mechanism involves apoptosis. Caspases-3 and -7 are key "executioner" enzymes that are activated during the final phase of apoptosis.[9][10]

Protocol 3: Caspase-Glo® 3/7 Luminescent Assay

Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for Caspase-3 and -7.[8] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase.[8][17]

G cluster_cell cluster_reagent ApoptoticCell Apoptotic Cell ActiveCaspase Active Caspase-3/7 ApoptoticCell->ActiveCaspase contains Cleavage Caspase Cleavage of Substrate ActiveCaspase->Cleavage Reagent Caspase-Glo® 3/7 Reagent Added Substrate Pro-Substrate (DEVD-Aminoluciferin) Reagent->Substrate contains Luciferase Luciferase Reagent->Luciferase contains Substrate->Cleavage Light Luminescent Signal Luciferase->Light generates Cleavage->Luciferase releases Aminoluciferin

Caption: Principle of the Caspase-Glo® 3/7 Assay.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed cells in a 96-well white-walled plate suitable for luminescence. Treat with the compound at concentrations around the determined IC50 value for a relevant time period (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[8][17] Allow it to equilibrate to room temperature before use.

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Add 100 µL of prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[17]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[17]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold change in caspase activity relative to the vehicle control.

  • A significant increase in luminescence in treated cells compared to control cells indicates the induction of apoptosis.

Conclusion

This application note provides a robust, tiered framework for the initial in vitro characterization of this compound. By employing a combination of metabolic, membrane integrity, and mechanistic assays, researchers can generate reliable and comprehensive data to understand the compound's cytotoxic potential and primary mode of action. Adherence to these standardized protocols, including proper compound handling and the use of appropriate controls, is essential for ensuring data quality and reproducibility in early-stage drug discovery and toxicological screening.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. Promega Corporation Technical Bulletin. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Abcam. MTT assay and its use in cell viability and proliferation analysis. Abcam PLC. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Benchchem. This compound | 61698-76-8. Benchchem. [URL: https://www.benchchem.com/product/bcp191398]
  • Smolecule. This compound. Smolecule. [URL: https://www.smolecule.com/2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide-cas-61698-76-8]
  • Benchchem. Application Notes: Assessing Cell Viability in Methoxyacetic Acid (MAA) Treated Cells using MTT and LDH Assays. Benchchem. [URL: https://www.benchchem.
  • Worthington, K., et al. (2007). Particle-induced artifacts in the MTT and LDH viability assays. Particle and Fibre Toxicology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1925095/]
  • Bio-protocol. Caspase-3/7 Apoptosis Assay. Bio-protocol. [URL: https://bio-protocol.org/e2118]
  • Beal, M. F., et al. (1998). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Journal of Neuroscience Methods. [URL: https://pubmed.ncbi.nlm.nih.gov/9826131/]
  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices, LLC. [URL: https://www.moleculardevices.com/products/assay-kits/cell-health-assays/earlytox-caspase-3-7-r110-assay-kit]
  • Promega Corporation. Caspase-Glo® 3/7 Assay. Promega Corporation Technical Bulletin TB323. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-3-7-assay/]
  • Promega Corporation. How to Choose a Cell Viability or Cytotoxicity Assay. Promega Corporation. [URL: https://www.promega.com/resources/guides/cell-biology/how-to-choose-a-cell-viability-assay/]
  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143583/]
  • ChemSafetyPro. Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. ChemSafetyPro. [URL: https://www.chemsafetypro.com/topics/toxicology/in_vitro_and_in_vivo_toxicology_testing_for_chemicals.html]
  • ResearchGate. How do you dissolve chemicals in the culture medium?. ResearchGate. [URL: https://www.researchgate.net/post/How_do_you_dissolve_chemicals_in_the_culture_medium]
  • ChemicalBook. 2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5717466_EN.htm]
  • Fiveable. In vitro testing methods | Toxicology Class Notes. Fiveable. [URL: https://library.fiveable.me/key-terms/ap-environmental-science/in-vitro-testing-methods]
  • ECHEMI. 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide Formula. ECHEMI. [URL: https://www.echemi.com/products/pid_315150-2-4-2-3-dihydroxypropoxy-phenyl-acetamide.html]
  • Blaauboer, B. J. (2010). In vitro Toxicity Testing in the Twenty-First Century. Alternatives to laboratory animals : ATLA. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3204102/]
  • Selleckchem.com. Frequently Asked Questions. Selleckchem. [URL: https://www.selleckchem.com/faq.html]
  • Charles River Laboratories. In Vitro Toxicology Testing. Charles River Laboratories. [URL: https://www.criver.com/products-services/safety-assessment/toxicology-services/vitro-toxicology-testing]
  • Sigma-Aldrich. Cell dissolving solution for research applications. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/search/cell-dissolving-solution]
  • ResearchGate. (PDF) Safety Considerations for In Vitro Toxicology Testing. ResearchGate. [URL: https://www.researchgate.
  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [URL: https://www.researchgate.net/post/Any_suggestions_for_treating_DMSO_soluble_compound_in_cell_culture]
  • Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/397237]
  • Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media. Google Patents. [URL: https://patents.google.
  • PubChem. 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+-). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/572460]
  • Angene Chemical. Safety Data Sheet. Angene Chemical. [URL: https://www.angenechemical.com/msds/93379-54-5.pdf]
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds/00441/A/0441-100]
  • Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A13253_SDB_U1_EN.pdf]
  • Digital Commons @ NJIT. Design, synthesis, biological and computational studies of flavonoid acetamide derivatives. Digital Commons @ NJIT. [URL: https://digitalcommons.njit.
  • LGC Standards. SAFETY DATA SHEET. LGC Standards. [URL: https://www.lgcstandards.com/medias/sys_master/sds/sds/h0c/h48/8845012566046.pdf]
  • National Institutes of Health. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270763/]

Sources

Application Note: Quantification of Atenolol Impurity B in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling

In the manufacturing of Active Pharmaceutical Ingredients (APIs), the control of impurities is a critical mandate enforced by global regulatory bodies to ensure the safety and efficacy of the final drug product.[1][2] 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide (CAS: 61698-76-8), designated in the European Pharmacopoeia as Atenolol Impurity B, is a known process-related impurity and potential degradant of Atenolol, a widely prescribed beta-blocker for cardiovascular diseases.[3][4] Its structure features a phenylacetamide core modified by a polar 2,3-dihydroxypropoxy group.[4]

The presence of this impurity, even in trace amounts, must be strictly monitored and quantified. This application note provides a comprehensive guide for the use of this compound as a reference standard in a robust quality control setting. We present a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for its quantification, developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Physicochemical Properties & Analytical Strategy

Molecular Formula: C₁₁H₁₅NO₄[4][8][9] Molecular Weight: 225.24 g/mol [4][8][9]

The key to a successful analytical method lies in understanding the analyte's properties. This compound possesses significant polarity due to its two hydroxyl groups and an amide functional group. This makes it highly soluble in polar solvents like water and methanol but renders it non-volatile, making RP-HPLC the ideal analytical technique over methods like Gas Chromatography (GC). The presence of a phenyl ring provides a chromophore, enabling sensitive ultraviolet (UV) detection.

Our strategy is to develop an isocratic RP-HPLC method that provides clear separation (resolution) of Atenolol Impurity B from the parent API, Atenolol, and other potential impurities. The method is designed for reliability, robustness, and ease of implementation in a standard pharmaceutical QC laboratory.

Application: HPLC-UV Method for Impurity Quantification

This section details the validated analytical procedure for the quantitative determination of this compound in Atenolol drug substance.

Principle of the Method

The method employs an isocratic RP-HPLC system with a C18 column. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (C18) and the polar mobile phase. The dihydroxypropoxy group makes Impurity B significantly more polar than Atenolol, resulting in an earlier elution time. Quantification is achieved by comparing the peak area of the impurity in the sample chromatogram with that of a certified reference standard.

Materials and Instrumentation
  • Reference Standard: this compound (Atenolol Impurity B), certified purity ≥98%.

  • Atenolol API: For specificity and resolution assessment.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Reagents: Potassium dihydrogen phosphate (AR Grade), Orthophosphoric acid (AR Grade).

  • Water: HPLC grade or purified water (e.g., Milli-Q).

  • Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

Preparation of Solutions
  • Buffer Preparation (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase: Prepare a filtered and degassed mixture of Buffer (pH 3.0) and Acetonitrile in the ratio of 85:15 (v/v).

  • Diluent: Mobile Phase.

  • Standard Stock Solution (Impurity B): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent. (Concentration ≈ 100 µg/mL).

  • Standard Solution: Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent. (Concentration ≈ 1.0 µg/mL).

  • Test Solution (Atenolol API): Accurately weigh about 100 mg of the Atenolol API sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent. (Concentration ≈ 2000 µg/mL or 2 mg/mL).

Chromatographic Conditions

The following parameters have been optimized for the separation and quantification of Atenolol Impurity B.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Buffer (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Detection UV at 226 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time Approximately 15 minutes

Rationale for Choices:

  • C18 Column: The industry standard for retaining moderately polar to nonpolar compounds.

  • Acidic Mobile Phase (pH 3.0): The low pH ensures that the secondary amine in the Atenolol parent drug is protonated, leading to a single, sharp peak and preventing interaction with residual silanols on the column.

  • Wavelength (226 nm): This wavelength provides a good response for both Atenolol and its impurities, allowing for simultaneous detection.

Method Validation Protocol (ICH Q2(R1))

A robust analytical method requires rigorous validation to ensure it is suitable for its intended purpose.[10] The following parameters must be assessed.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance is verified. A solution containing both Atenolol (e.g., 2 mg/mL) and Impurity B (e.g., 1 µg/mL) is injected.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0 for both Atenolol and Impurity B peaks
Theoretical Plates (N) ≥ 2000 for both peaks
Resolution (Rs) ≥ 2.0 between the Atenolol and Impurity B peaks
Reproducibility (%RSD) ≤ 2.0% for peak area from 5 replicate injections of the Standard Solution
Validation Characteristics

The method must be validated for specificity, linearity, accuracy, precision, and robustness.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), Impurity B standard, Atenolol standard, and a spiked sample (Atenolol with Impurity B). Assess for peak interference. Perform forced degradation studies.No interference at the retention time of Impurity B. Peak purity must pass.
Linearity Analyze a series of Impurity B solutions over a range (e.g., LOQ to 150% of the specification limit, typically 0.05% to 0.225%). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Analyze Atenolol samples spiked with Impurity B at three concentration levels (e.g., 50%, 100%, 150% of the specification limit).Mean recovery should be within 90.0% to 110.0%.
Precision (Repeatability) Analyze six separate preparations of a spiked sample at 100% of the specification limit on the same day, with the same analyst and equipment.%RSD of the results should be ≤ 5.0%.
Limit of Quantification (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.S/N ≥ 10. Precision at LOQ should have %RSD ≤ 10%.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2% organic). Assess impact on SST.System suitability parameters must remain within acceptance criteria.

Experimental Workflows (Diagrams)

QC Sample Analysis Workflow

The following diagram illustrates the typical workflow for analyzing a batch of Atenolol API for Impurity B.

QC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage A Receive Atenolol API Sample C Prepare Standard & Test Solutions A->C B Prepare Mobile Phase & Diluent B->C D Perform System Suitability Test (SST) C->D Load onto HPLC E Inject Blank, Standard, and Test Solutions D->E SST Passed F Acquire Chromatographic Data E->F G Integrate Peaks & Calculate Results F->G H Compare Results to Specifications G->H I Generate Certificate of Analysis (CoA) H->I

Caption: Workflow for QC analysis of Atenolol Impurity B.

Method Validation Logic

This diagram shows the logical relationship between the different components of method validation as per ICH Q2(R1).

Validation_Logic MV Method Validation (ICH Q2(R1)) Specificity Specificity MV->Specificity Linearity Linearity & Range MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision Limit LOD / LOQ MV->Limit Robustness Robustness MV->Robustness Linearity->Limit Accuracy->Precision

Caption: Core components of analytical method validation.

Conclusion

The control of impurities like this compound is non-negotiable in ensuring the quality of pharmaceuticals. The validated RP-HPLC method detailed in this application note provides a reliable, robust, and precise tool for the quantification of Atenolol Impurity B. By using a certified reference standard and adhering to the validation principles outlined by ICH, pharmaceutical quality control laboratories can confidently monitor and control this impurity, ensuring that the final drug product meets all regulatory specifications for safety and purity.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities.
  • PubMed. (n.d.). Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • SynThink Research Chemicals. (n.d.). Metoprolol EP Impurities & USP Related Compounds.
  • Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • ACG Publications. (2021, March 1). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Smolecule. (2023, August 15). This compound.
  • Benchchem. (n.d.). This compound | 61698-76-8.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Advent Chembio. (n.d.). 2-[4-(2,3-Dihydroxy propoxy)phenyl] acetamide.
  • ECHEMI. (n.d.). 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide.

Sources

Application Notes & Protocols: The Dihydroxypropoxy-phenyl Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The dihydroxypropoxy-phenyl structural motif, and more broadly the dihydroxy-phenyl pharmacophore, represents a cornerstone in medicinal chemistry. Frequently identified in natural products with potent biological activity, this "privileged scaffold" is increasingly utilized in the rational design of novel therapeutics. Its unique electronic properties, hydrogen bonding capabilities, and potential for generating reactive oxygen species under specific conditions make it a versatile tool for modulating biological targets. This guide provides an in-depth exploration of its applications, outlines key structure-activity relationships, and delivers detailed protocols for synthesis and evaluation, empowering researchers to leverage this scaffold in their drug discovery programs.

Section 1: Core Therapeutic Applications & Mechanisms of Action

The dihydroxy-phenyl moiety is a recurring feature in molecules exhibiting a wide range of biological activities. Its potency often stems from its ability to interact with and modulate the function of key biological macromolecules, particularly enzymes.

Antiviral Agents

Compounds featuring the dihydroxy-phenyl scaffold have demonstrated significant potential as broad-spectrum antiviral agents.[1][2] Their mechanism often involves the targeted inhibition of critical viral enzymes that are essential for replication and evasion of the host immune response.

Mechanism of Action: Viral Enzyme Inhibition A prominent example is the inhibition of the SARS-CoV-2 papain-like protease (PLpro).[3] PLpro is a crucial enzyme for the virus as it cleaves the viral polyprotein and removes ubiquitin and ISG15 modifications from host proteins, thereby dampening the host's innate immune response.[3] Dihydroxy-phenyl compounds can bind to allosteric sites on the enzyme, inducing conformational changes that prevent substrate binding and inhibit its deISGylation activity, which in turn can help restore the host's antiviral defenses.[3] Similar inhibitory activities have been observed against proteases and polymerases of other viruses, including Dengue virus (DENV) and Herpes Simplex Virus (HSV).[2][4]

cluster_0 Viral Replication Cycle cluster_1 Therapeutic Intervention Virus Virus Particle HostCell Host Cell Virus->HostCell Infection Replication Viral Replication & Polyprotein Production HostCell->Replication PLpro Viral Protease (e.g., PLpro) Replication->PLpro activates ImmuneEvasion Host Immune Evasion PLpro->ImmuneEvasion enables DHPP Dihydroxy-phenyl Compound DHPP->PLpro Binds & Inhibits

Caption: Workflow of Viral Protease Inhibition.

Anticancer Therapeutics

The dihydroxy-phenyl scaffold is a key feature in compounds developed for oncology. These molecules can selectively target cancer cells through multiple mechanisms, leading to reduced proliferation and cell death.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest Compounds such as 3,4-dihydroxybenzaldehyde (Protocatechualdehyde, PCA) have been shown to inhibit the proliferation of various cancer cell lines, including HeLa and lung cancer cells.[5][6] The primary mechanism involves the induction of apoptosis (programmed cell death) and causing cell cycle arrest, often in the S-phase.[5][6] This prevents the cancer cells from replicating their DNA and dividing. Some phenyl benzoate derivatives with hydroxyl groups have also shown marked inhibition of cancer cell growth, though selectivity against normal cells can be a challenge.[7] The presence of the dihydroxy-phenyl moiety can contribute to the generation of intracellular reactive oxygen species (ROS), which can trigger apoptotic pathways.

cluster_0 Cancer Cell Progression cluster_1 Therapeutic Intervention CancerCell Cancer Cell G1 G1 Phase CancerCell->G1 S S Phase (DNA Synthesis) G1->S G2M G2/M Phase (Division) S->G2M G2M->CancerCell Mitosis Proliferation Uncontrolled Proliferation G2M->Proliferation DHPP Dihydroxy-phenyl Compound DHPP->CancerCell Triggers Apoptosis DHPP->S Induces S-Phase Arrest

Caption: Anticancer Mechanism via Cell Cycle Arrest.

Broad-Spectrum Enzyme Inhibition

Beyond specific antiviral or anticancer targets, the dihydroxy-phenyl group is a well-established pharmacophore for inhibiting a wide array of enzymes.

Mechanism of Action: Competitive and Mixed-Type Inhibition The 2,4-dihydroxyphenyl group is particularly effective for inhibiting tyrosinase, an enzyme involved in melanin production.[8] Compounds bearing this moiety can exhibit nanomolar IC₅₀ values, making them significantly more potent than standard inhibitors like kojic acid.[8] The dihydroxy arrangement allows for strong interactions, including hydrogen bonding and chelation of metal ions (like copper in the tyrosinase active site), leading to potent inhibition. This principle extends to other enzymes such as peroxidases and xanthine oxidase.[9][10] Kinetic studies often reveal a mixed-type inhibition pattern, suggesting the compound can bind to both the free enzyme and the enzyme-substrate complex.

Antioxidant Properties

A fundamental characteristic of the dihydroxy-phenyl scaffold, particularly the ortho-dihydroxy (catechol) arrangement, is its potent antioxidant activity.

Mechanism of Action: Radical Scavenging The presence of two adjacent hydroxyl groups on a phenyl ring creates an electron-rich system that can readily donate a hydrogen atom to stabilize free radicals.[11][12] This radical-scavenging ability is a key contributor to the anti-inflammatory, neuroprotective, and cardioprotective effects observed for many phenolic compounds. This activity can be quantitatively measured using assays like the DPPH radical-scavenging test.[13]

Section 2: Principles for Drug Design & Structure-Activity Relationships (SAR)

Optimizing the therapeutic potential of dihydroxy-phenyl compounds requires a deep understanding of their structure-activity relationships (SAR). Minor modifications to the scaffold can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

Core SAR Insights

The biological activity of these compounds is highly dependent on the number, position, and chemical environment of the hydroxyl groups.

  • Number of Hydroxyl Groups: Generally, compounds with more hydroxyl groups exhibit higher antiviral and antioxidant activity.[2][11]

  • Position of Hydroxyl Groups: The ortho-dihydroxy (e.g., 3,4-dihydroxy) arrangement is critical for potent radical-scavenging activity.[11][12] For tyrosinase inhibition, the 2,4-dihydroxy arrangement has been identified as particularly effective.[8]

  • Methylation vs. Hydroxyl: Free hydroxyl groups are often essential. Replacing a hydroxyl group with a methoxy group can decrease activity, suggesting that hydrogen bond donating ability is crucial for target interaction.[14]

  • Scaffold Rigidity and Linkers: The core dihydroxy-phenyl moiety can be incorporated into more complex and rigid structures, such as chalcones or benzoxazoles, to improve target specificity and binding affinity.[15][16] The choice of linker can modulate solubility and cell permeability.

Compound/FeatureTarget/AssayPotency (IC₅₀)Key TakeawayReference
Compound 9 (2,4-dihydroxyphenyl) Mushroom Tyrosinase0.24 µMThe 2,4-dihydroxy arrangement is highly potent.[8]
Kojic Acid (Standard) Mushroom Tyrosinase15.99 µMServes as a benchmark for tyrosinase inhibition.[8]
Compound 12 (2,4-dimethoxyphenyl) Mushroom TyrosinaseModerate inhibitionMethylation of hydroxyls significantly reduces activity.[8]
Phenolics with ortho-dihydroxy DPPH Radical ScavengingHigh ActivityThe adjacent hydroxyl configuration is key for antioxidant effects.[11][12]
The Dihydroxy-phenyl Moiety in Scaffold Hopping

In drug discovery, "scaffold hopping" is a strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule, often to improve properties or escape existing patents.[17] The dihydroxy-phenyl moiety is an excellent starting point for such explorations due to its well-defined interactions with many biological targets. By keeping the core dihydroxy-phenyl pharmacophore constant, medicinal chemists can explore vast chemical space by modifying linkers and peripheral functional groups to enhance metabolic stability, solubility, and target selectivity.

Caption: Scaffold-based drug design strategy.

Section 3: Experimental Protocols

The following protocols provide standardized, validated methods for the synthesis and in vitro evaluation of dihydroxypropoxy-phenyl compounds.

Protocol: Synthesis of a (E)-1-(2,4-dihydroxyphenyl)-3-(phenyl)prop-2-en-1-one (Chalcone) Derivative

This protocol describes a Claisen-Schmidt condensation for synthesizing a chalcone, a common and versatile structure incorporating the dihydroxy-phenyl moiety. The reaction condenses a substituted acetophenone with a benzaldehyde.

Rationale: This method is robust, high-yielding, and utilizes common laboratory reagents. Sodium hydroxide acts as a catalyst to deprotonate the α-carbon of the acetophenone, forming an enolate that then attacks the aldehyde. Ethanol is an effective solvent for all reactants. Crystallization is chosen for purification as chalcones are often highly crystalline solids.

G start Start dissolve Dissolve 2,4-dihydroxy- acetophenone & benzaldehyde in Ethanol start->dissolve add_catalyst Add 60% aq. NaOH (Catalyst) dissolve->add_catalyst reflux Reflux mixture for 3 hours add_catalyst->reflux cool Cool to Room Temp reflux->cool acidify Acidify with HCl to pH ~1 cool->acidify filter Filter crude product acidify->filter wash Wash with distilled water filter->wash dry Dry in oven at 50 °C wash->dry crystallize Crystallize from Methanol/Water dry->crystallize end Pure Product crystallize->end

Caption: Workflow for Chalcone Synthesis.

Materials:

  • 2,4-dihydroxyacetophenone

  • 4-hydroxybenzaldehyde (or other substituted benzaldehyde)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH), 60% aqueous solution

  • Hydrochloric Acid (HCl), 1M aqueous solution

  • Methanol

  • Distilled Water

  • Round-bottomed flask, condenser, heating mantle, magnetic stirrer, filtration apparatus.

Procedure:

  • Set up a 100 mL round-bottomed flask with a condenser in a heating mantle.

  • Add 2,4-dihydroxyacetophenone (0.01 mol) and the desired benzaldehyde (0.01 mol) to the flask.

  • Dissolve the reactants in 25 mL of ethanol with stirring.

  • Carefully add 10 mL of 60% aqueous NaOH to the mixture. The solution will likely change color.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After 3 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a beaker and slowly acidify by adding 1M HCl with stirring until the pH is approximately 1. A solid precipitate should form.

  • Filter the solid product using a Buchner funnel.

  • Wash the collected solid thoroughly with distilled water until the filtrate is neutral (check with pH paper).

  • Dry the crude product in an oven at 50 °C.

  • For final purification, recrystallize the product from a methanol-water solvent system.[15] Dissolve the solid in a minimum amount of hot methanol and add water dropwise until turbidity persists. Allow to cool slowly to form crystals.

  • Filter the pure crystals and dry them. Characterize the final product using NMR, FTIR, and Mass Spectrometry.

Protocol: In Vitro Antioxidant Evaluation (DPPH Assay)

This colorimetric assay quantifies the radical-scavenging ability of a compound.[13]

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is stable and has a deep violet color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the concentration of antioxidant. Trolox or ascorbic acid are used as positive controls as they are well-characterized antioxidants.

Materials:

  • Test compound stock solution (e.g., 1 mg/mL in methanol)

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Trolox or Ascorbic Acid (positive control)

  • 96-well microplate

  • Microplate reader (517 nm absorbance)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in methanol in a 96-well plate (e.g., concentrations ranging from 1 to 100 µg/mL).

  • Add 100 µL of each dilution to the wells in triplicate.

  • Prepare a blank by adding 100 µL of methanol to several wells.

  • Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution with methanol instead of the sample.

  • Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: In Vitro Anticancer Evaluation (MTT Cell Viability Assay)

The MTT assay is a standard colorimetric test to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18]

Rationale: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. It is crucial to test against a non-cancerous cell line (e.g., Vero, WI-38) to assess the compound's selectivity for cancer cells.[7][19]

Materials:

  • Cancer cell line (e.g., A549, HCT116) and a non-cancerous control cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO, sterilized by filtration)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • The next day, remove the medium and add fresh medium containing serial dilutions of the test compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in living cells.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

  • Plot the % viability against compound concentration to determine the IC₅₀ value.

References

  • Hussain, S., et al. (2021). Antiviral activity of natural phenolic compounds in complex at an allosteric site of SARS-CoV-2 papain-like protease. Scientific Reports. Available at: [Link]

  • Kim, D., et al. (2023). Chemical screening identifies the anticancer properties of Polyporous parvovarius. Journal of Cancer. Available at: [Link]

  • Manjula, S.N., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. Available at: [Link]

  • Shcherbinin, D.S., et al. (2023). Broad-Spectrum Antiviral Activity of Sumac Polyphenols against Herpesviruses. Pharmaceuticals. Available at: [Link]

  • Guzik, P., et al. (2021). Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives. Frontiers in Microbiology. Available at: [Link]

  • Lee, J., et al. (2024). Design and Synthesis of Novel 6-(Substituted phenyl)-[3][15]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. Molecules. Available at: [Link]

  • Yamanaka, K., et al. (2018). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. ResearchGate. Available at: [Link]

  • Zheng, C.D., et al. (2010). DPPH-Scavenging Activities and Structure-Activity Relationships of Phenolic Compounds. Natural Product Communications. Available at: [Link]

  • Reyes-Ruiz, J.M., et al. (2021). Antiviral Role of Phenolic Compounds against Dengue Virus: A Review. Viruses. Available at: [Link]

  • Li, H., et al. (2005). Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, D., et al. (2023). Chemical screening identifies the anticancer properties of Polyporous parvovarius. PubMed. Available at: [Link]

  • Khan, I., et al. (2022). Flurbiprofen Derivatives as Potential DPPH and ABTS Radical Scavengers. ResearchGate. Available at: [Link]

  • Ahmed, M., et al. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. Available at: [Link]

  • Jomova, K., et al. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs. Available at: [Link]

  • Scott, B.D., et al. (1999). Structure-activity relationship at the proximal phenyl group in a series of non-peptidyl N-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zheng, C.D., et al. (2010). DPPH-scavenging activities and structure-activity relationships of phenolic compounds. PubMed. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available at: [Link]

  • Bouyahya, A., et al. (2022). Novel potent natural peroxidases inhibitors with in vitro assays, inhibition mechanism and molecular docking of phenolic compounds and alkaloids. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Zheng, M., et al. (2013). Classification of Scaffold Hopping Approaches. Current Computer-Aided Drug Design. Available at: [Link]

  • de Oliveira, R.B., et al. (2021). Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity. PLOS ONE. Available at: [Link]

  • Viswanadha, S., et al. (2022). Scaffold Hopping in Drug Discovery. Pharma Focus Asia. Available at: [Link]

  • Zengin, G., et al. (2014). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Wang, S., et al. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • BioSolveIT. (n.d.). Scaffold-Based Drug Design. BioSolveIT. Available at: [Link]

  • Crocetti, L., & Cinelli, M. (Eds.). (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • Jain, A., et al. (2013). Synthesis and in-vitro Biological Evaluation of a Novel Series of 4-(Substituted)-5-Methyl-2-Phenyl-1, 2-Dihydro-3H-Pyrazol-3-One as Antioxidant. Semantic Scholar. Available at: [Link]

  • Sović, I., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. Available at: [Link]

  • Patchett, A.A., & Nargund, R.P. (2009). Privileged Scaffolds for Library Design and Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mlček, J., et al. (2019). Inhibitory activities of grape bioactive compounds against enzymes linked with human diseases. ResearchGate. Available at: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Fraga, C.A.M., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules. Available at: [Link]

  • Owolabi, B.J., et al. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-diphenyl-2,3-epoxy-1-propanone. Journal of Science and Technology. Available at: [Link]

  • Proença, M.F., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Available at: [Link]

  • El-Gamal, M.I., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, M., et al. (2022). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. International Journal of Molecular Sciences. Available at: [Link]

  • Kurt, B.Z., et al. (2023). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Prabhakaran, J., et al. (2005). Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Flores-Alamo, M., et al. (2021). Synthesis, Structural Characterization, and In Vitro and In Silico Antifungal Evaluation of Azo-Azomethine Pyrazoles. International Journal of Molecular Sciences. Available at: [Link]

  • Valenti, G., et al. (2022). In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. International Journal of Molecular Sciences. Available at: [Link]

  • Chen, Y.F., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Shen, X., et al. (2016). Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note & Protocol: A Guided Synthesis of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, a significant compound often identified as Atenolol Impurity B[1][2][3][4]. The synthesis commences with 4-hydroxyphenylacetamide and proceeds via a robust strategy involving a Williamson ether synthesis with a protected glycerol derivative, followed by an acid-catalyzed deprotection. This application note is designed for researchers in synthetic chemistry and drug development, offering not only a step-by-step methodology but also the underlying chemical principles, mechanistic insights, and analytical checkpoints to ensure a successful and reproducible outcome.

Introduction and Strategic Overview

This compound (Atenolol Impurity B) is a critical reference standard for the quality control of Atenolol, a widely prescribed beta-blocker for treating cardiovascular conditions[5][6]. Its synthesis is a pivotal exercise in controlling regioselectivity and employing protecting group strategies. The direct reaction of 4-hydroxyphenylacetamide with glycidol can be difficult to control; therefore, a more reliable two-step approach is detailed herein.

This strategy hinges on two foundational organic reactions:

  • Williamson Ether Synthesis: The phenolic hydroxyl of 4-hydroxyphenylacetamide is deprotonated to form a phenoxide, which then acts as a nucleophile. This phenoxide displaces a leaving group from an alkylating agent—in this case, a protected form of 3-bromo-1,2-propanediol—to form a stable ether linkage[7][8][9]. We will utilize (2,2-dimethyl-1,3-dioxolan-4-yl)methyl tosylate (solketal tosylate) as the alkylating agent to prevent the diol from participating in unwanted side reactions.

  • Acetonide Deprotection: The resulting intermediate, which contains a cyclic ketal (an acetonide), is then subjected to mild acidic hydrolysis. This selectively cleaves the acetonide protecting group to reveal the target 1,2-diol functionality without disturbing the newly formed ether or the primary amide[10][11][12].

The overall workflow is designed to be logical and efficient, ensuring high purity of the final product.

Overall Experimental Workflow

G cluster_0 PART 1: Williamson Ether Synthesis cluster_1 PART 2: Acetonide Deprotection A 4-Hydroxyphenylacetamide C Base (K₂CO₃) in DMF A->C B Solketal Tosylate B->C D Reaction at 80-90°C C->D E Aqueous Workup & Extraction D->E F Purification (Chromatography) E->F G Protected Intermediate F->G H Protected Intermediate I Aqueous Acid (e.g., HCl) H->I J Reaction at RT I->J K Neutralization & Workup J->K L Purification (Recrystallization) K->L M Final Product: this compound L->M

Figure 1: High-level workflow for the two-part synthesis.

Physicochemical Data Summary

A clear understanding of the properties of all compounds involved is crucial for monitoring the reaction and purifying the products.

Compound NameRoleCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-HydroxyphenylacetamideStarting Material17194-82-0C₈H₉NO₂151.16
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl tosylate (Solketal Tosylate)Alkylating Agent23735-43-5C₁₃H₁₈O₅S286.34
2-(4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)acetamideProtected Intermediate141650-29-5C₁₄H₁₉NO₄265.30
This compoundFinal Product61698-76-8C₁₁H₁₅NO₄225.24[1][2][3][6]

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. All operations should be conducted inside a certified chemical fume hood.

Protocol 1: Synthesis of the Protected Intermediate

2-(4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)acetamide

This protocol details the Williamson ether synthesis. The choice of potassium carbonate as the base is strategic; it is strong enough to deprotonate the phenol but mild enough to prevent undesired side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent that accelerates S_N2 reactions[13].

Materials:

  • 4-Hydroxyphenylacetamide: 1.51 g (10.0 mmol)

  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl tosylate (Solketal tosylate): 3.15 g (11.0 mmol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered: 2.07 g (15.0 mmol, 1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous: 40 mL

  • Ethyl Acetate: ~150 mL

  • Brine (saturated NaCl solution): ~50 mL

  • Water (deionized): ~150 mL

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyphenylacetamide (1.51 g), potassium carbonate (2.07 g), and anhydrous DMF (40 mL).

  • Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

  • Add solketal tosylate (3.15 g) to the mixture.

  • Heat the reaction mixture to 85°C using an oil bath and maintain this temperature for 12-16 hours.

  • In-Process Control: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate). The disappearance of the 4-hydroxyphenylacetamide spot indicates reaction completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the protected intermediate as a viscous oil or low-melting solid.

Protocol 2: Deprotection to Yield the Final Product

This compound

This protocol describes the acid-catalyzed hydrolysis of the acetonide group. A dilute aqueous solution of hydrochloric acid provides the necessary hydronium ions to catalyze the ketal cleavage under mild conditions, preserving the rest of the molecule[11][14].

Materials:

  • Protected Intermediate from Protocol 1: (approx. 10.0 mmol)

  • Methanol: 30 mL

  • Hydrochloric Acid (HCl), 2 M aqueous solution: 15 mL

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

Procedure:

  • Dissolve the protected intermediate in 30 mL of methanol in a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 15 mL of 2 M HCl solution to the flask.

  • Stir the reaction at room temperature for 4-6 hours.

  • In-Process Control: Monitor the deprotection by TLC (e.g., mobile phase 9:1 Dichloromethane:Methanol). The disappearance of the starting material spot and the appearance of a more polar product spot indicates completion.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath. The product should precipitate as a white solid. If precipitation is slow, scratching the inside of the flask with a glass rod may induce crystallization.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure this compound.

  • Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

Reaction Mechanisms

Understanding the reaction pathways is essential for troubleshooting and optimization.

Mechanism 1: Williamson Ether Synthesis

The synthesis of the ether linkage proceeds via a classic S_N2 mechanism.

Figure 2: Mechanism of the Williamson ether synthesis step.

Mechanism 2: Acid-Catalyzed Acetonide Deprotection

The deprotection involves protonation of an ether oxygen, followed by nucleophilic attack by water and subsequent collapse of the hemi-ketal intermediate.

G A 1. Protonation of Acetonide Oxygen B 2. Ring Opening (Carbocation Formation) A->B  H⁺ C 3. Nucleophilic Attack by Water B->C  H₂O D 4. Deprotonation C->D  -H⁺ E 5. Repeat for Second Oxygen D->E  H⁺ F 6. Release of Acetone & Diol Product E->F  -Acetone

Figure 3: Logical steps in the acid-catalyzed deprotection of the acetonide.

Characterization of Final Product

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. A Certificate of Analysis for a reference standard typically includes the following data points[1]:

  • ¹H-NMR: Expected signals would include aromatic protons, a singlet for the acetamide CH₂, and multiplets for the dihydroxypropoxy chain protons, along with exchangeable protons for the amide (NH₂) and hydroxyl (OH) groups.

  • Mass Spectrometry (MS): Under positive electrospray ionization, the protonated molecular ion [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of 226.1074[6].

  • HPLC: Purity should be assessed by High-Performance Liquid Chromatography, comparing the retention time to a certified reference standard.

  • Melting Point: The literature indicates a melting range of approximately 118-122°C[5].

By following this detailed protocol and its underlying scientific rationale, researchers can reliably synthesize and validate this compound for use in pharmaceutical development and quality control applications.

References

  • Journal of Chemical and Pharmaceutical Research, Synthesis of Atenolol Impurities. Available at: [Link]

  • Organic Chemistry Portal, Acetonides. Available at: [Link]

  • Indian Academy of Sciences, Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and organic solvent. Available at: [Link]

  • SynZeal, Atenolol Impurities. Available at: [Link]

  • Wikipedia, Acetonide. Available at: [Link]

  • TSI Journals, Selective hydrolysis of terminal isopropylidene ketals-an overview. Available at: [Link]

  • University of Colorado Boulder, The Williamson Ether Synthesis. Available at: [Link]

  • Pharmaffiliates, Atenolol-impurities. Available at: [Link]

  • ResearchGate, Table 2 Reaction conditions and yield for acetonide deprotection.... Available at: [Link]

  • Google Patents, Improved method for synthesis of beta-blocker.
  • Journal of Synthetic Chemistry, Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]

  • Chemistry Steps, The Williamson Ether Synthesis. Available at: [Link]

  • Cambridge University Press, Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia, Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry, The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate, Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. Available at: [Link]

  • YouTube, 13.6 Ring Opening of Epoxides | Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts, 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • PubChem, (4-Hydroxyphenyl)acetamide. Available at: [Link]

  • Advent Chembio, 2-[4-(2,3-Dihydroxy propoxy)phenyl] acetamide. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges for 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide (CAS 61698-76-8). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. As an organic molecule featuring both a hydrophilic 2,3-dihydroxypropoxy tail and a more lipophilic phenylacetamide core, its solubility behavior can be complex.[1][2] This document provides a structured approach to troubleshooting and overcoming these issues through scientifically-grounded strategies.

While this compound is also known as an impurity of Atenolol (Atenolol Impurity B or Atenolol Related Compound A), its unique structure presents solubility characteristics that warrant a dedicated guide for researchers exploring its potential applications.[1][3]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

A1: Based on its chemical structure, the following properties are predicted:

  • Molecular Formula: C₁₁H₁₅NO₄[3][4]

  • Molecular Weight: 225.24 g/mol [3][4]

  • Hydrogen Bond Donors: 3 (from the two hydroxyl groups and the amide N-H)[4]

  • Hydrogen Bond Acceptors: 4 (from the four oxygen atoms and the amide nitrogen)[4]

  • Predicted LogP (XLogP3): -0.9[4]

The negative LogP value suggests a general preference for hydrophilic environments. However, the presence of the phenyl ring can lead to poor aqueous solubility, especially at higher concentrations, due to unfavorable crystal lattice energy. The molecule's character is a balance between hydrophilic (dihydroxypropoxy, acetamide) and lipophilic (phenyl) moieties.[2]

Q2: I dissolved the compound in DMSO for a stock solution, but it precipitated when I diluted it into my aqueous buffer. What happened?

A2: This common phenomenon is known as "crashing out." The compound is likely highly soluble in a polar aprotic solvent like DMSO but has limited solubility in a fully aqueous system. When the DMSO stock is diluted, the percentage of the organic cosolvent drops significantly, and the aqueous buffer can no longer maintain the compound in solution, causing it to precipitate.[5]

Q3: Will adjusting the pH of my aqueous solution improve the solubility?

A3: Likely not to a significant degree. The solubility of ionizable compounds is highly dependent on pH.[6][7][8][9] However, this compound lacks strongly acidic or basic functional groups that would ionize within a typical aqueous pH range (e.g., pH 2-10). The acetamide group is generally neutral, and the ether and alcohol groups are not readily protonated or deprotonated in water. Therefore, pH adjustment is not expected to be a primary strategy for enhancing its solubility.[7][10]

Q4: What are the best starting points for improving the solubility of this compound?

A4: For this specific molecular structure, the most promising initial strategies are the use of cosolvents and cyclodextrins .[11][12] Cosolvents work by reducing the polarity of the water, while cyclodextrins can encapsulate the hydrophobic phenyl ring in their central cavity, effectively shielding it from the aqueous environment.[12][13][14][15]

Part 2: Systematic Troubleshooting Guide

This guide presents a tiered approach to systematically address solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.

Tier 1: Initial Screening & Simple Modifications

Before attempting to enhance solubility, it is crucial to quantify the baseline. The "shake-flask" method to determine thermodynamic solubility is the gold standard.[5][16]

Protocol: Thermodynamic Solubility Determination

  • Preparation: Add an excess amount of the solid compound to a known volume of your aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16]

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter is recommended.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve. This concentration is the thermodynamic solubility.[5]

Cosolvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous medium.[11][17]

Protocol: Cosolvent Screening Study

  • Prepare several aqueous buffers containing varying percentages (v/v) of a cosolvent.

  • Commonly used, biocompatible cosolvents include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[11][18]

  • Determine the thermodynamic solubility in each cosolvent mixture using the protocol in Step 1.1.

  • Plot solubility as a function of cosolvent percentage to identify the optimal concentration.

Cosolvent Starting % (v/v) Toxicity/Use Considerations
Ethanol5%, 10%, 20%Common for in vitro work, but can have effects on cells at higher concentrations.[18]
Propylene Glycol5%, 10%, 20%Generally regarded as safe (GRAS), widely used in formulations.[11][17]
PEG 4005%, 10%, 20%Low toxicity, common in both oral and parenteral formulations.[18]
Tier 2: Advanced Solubilization Techniques

If cosolvents do not achieve the desired concentration or are incompatible with the experimental system, more advanced excipients should be explored.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][15] They can form inclusion complexes with poorly soluble molecules, like our target compound, by encapsulating the hydrophobic phenyl ring.[14][19][20]

Protocol: Phase Solubility Study with HP-β-CD

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used derivative with high water solubility and low toxicity.[21]

  • Equilibration: Add an excess of the compound to each HP-β-CD solution and equilibrate as described in Step 1.1.

  • Analysis: Determine the concentration of the dissolved compound in each solution.

  • Plotting: Plot the total concentration of the dissolved compound against the concentration of HP-β-CD. The slope of this phase solubility diagram can be used to determine the stability constant and the stoichiometry of the complex.

G

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles that can encapsulate hydrophobic compounds.[18][22][23]

Protocol: Surfactant Screening

  • Select a non-ionic surfactant, which is generally less disruptive to biological systems. Polysorbate 80 (Tween® 80) is a common choice.[18]

  • Prepare a series of aqueous solutions with surfactant concentrations both below and above its known CMC.

  • Determine the solubility of the compound in each solution using the shake-flask method. A significant increase in solubility is typically observed above the CMC.

G cluster_legend Legend S_legend Surfactant Molecule Drug_legend Hydrophobic Drug Core

Part 3: Data Interpretation and Final Considerations

  • Compound Stability: After identifying a suitable solubilization method, it is critical to assess the chemical stability of this compound in the final formulation. Degradation can be accelerated by excipients or pH conditions.[24]

  • Assay Compatibility: Ensure that the chosen solubilizers (cosolvents, cyclodextrins, or surfactants) do not interfere with downstream assays. For example, high concentrations of organic solvents can denature proteins, and surfactants can interfere with cell membrane integrity.

  • Thermodynamic vs. Kinetic Solubility: This guide focuses on thermodynamic (equilibrium) solubility, which is crucial for formulation development.[16][25] Kinetic solubility, often measured in high-throughput screens, can overestimate the true solubility but is useful for initial rank-ordering of compounds.[16][25][26][27]

Should you continue to experience difficulties or require strategies for solid-state modifications (e.g., solid dispersions, micronization), please consult with a formulation specialist.[28][29][30]

References

  • Cosolvent - Wikipedia. (n.d.).
  • Al-Rawashdeh, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Crini, G., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • Gali, A. D., et al. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Gâz-Florea, C., et al. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025).
  • Understand surfactants in pharmaceuticals. (n.d.). Wuxi Weiheng Chemical Co., Ltd. - Whamine.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022). Semantic Scholar.
  • This compound. (2023). Smolecule.
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018).
  • Emulsifying and solubilising surfactants for oral. (n.d.). Alsiano.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). JOCPR.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Solubilizer Excipients. (n.d.). Protheragen.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd..
  • This compound. (n.d.). Benchchem.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (n.d.). Lubrizol.
  • Technical Support Center: Troubleshooting Compound X Solubility. (n.d.). Benchchem.
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery.
  • solubility enhancement and cosolvency by madhavi. (n.d.). Slideshare.
  • Aqueous Solubility Assays. (n.d.). Creative Bioarray.
  • Aqueous Solubility. (n.d.). Creative Biolabs.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). PubMed.
  • 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide. (n.d.). CymitQuimica.
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022).
  • 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide. (n.d.). ECHEMI.
  • Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+-). (n.d.). PubChem.
  • Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands.
  • Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. (2023). Pharma Excipients.
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022).
  • Drug Solubility. (n.d.). Science Project.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Systems and processes for spray drying hydrophobic drugs with hydrophilic excipients. (n.d.). Google Patents.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
  • Technical Support Center: Troubleshooting OCH Solubility Issues. (n.d.). Benchchem.
  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2014). ResearchGate.
  • pH and Solubility. (n.d.). AP Chem | Fiveable.
  • Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library.
  • 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide. (n.d.). SupraBank.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Changes in pH when adding substances other than acids or bases. (2019).

Sources

"improving yield and purity of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide. This molecule, a known impurity of the beta-blocker Atenolol (also referred to as Atenolol Impurity B), presents unique synthetic challenges.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to navigate common issues, optimize reaction conditions, and improve the overall yield and purity of the final product.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I've followed a standard Williamson ether synthesis protocol but have obtained a very low yield of the desired product. What are the likely causes and how can I fix this?

Potential Causes & Suggested Solutions:

A low yield in this synthesis often points to one of several critical areas: incomplete deprotonation of the starting phenol, competing side reactions, or suboptimal reaction conditions.

  • Cause A: Inefficient Phenol Deprotonation

    The first mechanistic step is the deprotonation of the phenolic hydroxyl group on 4-hydroxyphenylacetamide to form a nucleophilic phenoxide.[4] If this step is incomplete, the reaction will not proceed efficiently.

    • Troubleshooting Steps:

      • Base Selection & Quality: A moderately strong base is required. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice.[5][6] Ensure the base is fully anhydrous, as moisture can quench the phenoxide and deactivate the base. Use freshly dried or newly purchased K₂CO₃.

      • Stoichiometry: Use a slight excess of the base (e.g., 1.5-2.0 equivalents) to ensure complete deprotonation of the phenol.

  • Cause B: Suboptimal Solvent Choice

    The solvent plays a crucial role in a Williamson ether synthesis, which proceeds via an SN2 mechanism.[7] The wrong solvent can slow the reaction or promote undesired pathways.

    • Troubleshooting Steps:

      • Use a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or acetonitrile are highly recommended.[7] These solvents effectively solvate the potassium cation but leave the phenoxide anion relatively "bare," enhancing its nucleophilicity.

      • Avoid Protic Solvents: Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide, creating a solvent cage that significantly reduces its nucleophilicity and slows down the desired O-alkylation reaction.[8]

  • Cause C: Inappropriate Temperature

    Like most chemical reactions, this synthesis requires an optimal temperature range to proceed at a reasonable rate without causing degradation or side reactions.

    • Troubleshooting Steps:

      • Maintain Adequate Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 60–100 °C, to ensure a sufficient reaction rate.[2][7]

      • Monitor for Degradation: If the reaction mixture turns dark or shows multiple spots on a Thin Layer Chromatography (TLC) plate, the temperature may be too high. Consider reducing it by 10-15 °C.

Issue 2: Product is Impure, with Significant Side-Product Formation

Question: My reaction produced a mixture of compounds, and purification of the target molecule is proving difficult. What is the most common side reaction and how can I suppress it?

Potential Causes & Suggested Solutions:

The most significant challenge in the alkylation of phenols is the competition between O-alkylation (the desired reaction) and C-alkylation (an undesired side reaction).[8][9]

  • Cause A: Competing C-Alkylation

    The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated carbon atoms on the aromatic ring (ortho and para positions).[8] Attack from a ring carbon results in the C-alkylated isomer, which can be difficult to separate from the desired O-alkylated product.

    • Troubleshooting Steps to Favor O-Alkylation:

      • Solvent Selection is Critical: As mentioned previously, polar aprotic solvents (DMF, acetonitrile) strongly favor O-alkylation.[8] Avoid protic and nonpolar solvents which can increase the proportion of the C-alkylated product.

      • Control Temperature: Higher temperatures can sometimes increase the amount of C-alkylation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., starting at 60-70 °C).

  • Cause B: Formation of a Chlorohydrin Intermediate

    When using epichlorohydrin as the alkylating agent, the initial product is the chlorohydrin, 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, which must then be converted to the epoxide intermediate in situ before hydrolysis to the final diol.[2] If this conversion is incomplete, the chlorohydrin will remain as a significant impurity.

    • Troubleshooting Steps:

      • Ensure Sufficient Base: The base (e.g., K₂CO₃) serves both to deprotonate the phenol and to promote the subsequent intramolecular SN2 reaction that closes the epoxide ring. Ensure at least 2 equivalents of base are used when starting from epichlorohydrin.

      • Allow Sufficient Reaction Time: Give the reaction adequate time for both the initial alkylation and the subsequent ring-closure to complete. Monitor the disappearance of the starting phenol by TLC.

The overall synthetic pathway and the major competing side reaction are illustrated below.

G cluster_main Desired O-Alkylation Pathway cluster_side Undesired C-Alkylation Pathway A 4-Hydroxyphenylacetamide B Intermediate Epoxide 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide A->B  1. Base (K₂CO₃)  2. Epichlorohydrin  Solvent: DMF C Final Product This compound B->C  Aqueous Hydrolysis  (Acid or Base Catalyzed) A2 4-Hydroxyphenylacetamide D C-Alkylated Byproduct A2->D  (Favored by protic solvents  or high temperatures)

Sources

"managing byproduct formation in the synthesis of Atenolol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Atenolol Synthesis

Welcome to the technical support center for Atenolol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during the synthesis of Atenolol. We provide in-depth, field-proven insights into the causality of impurity formation and offer robust troubleshooting protocols to ensure the highest purity of your final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in the synthesis of Atenolol?

A1: The most frequently encountered byproducts originate from the key reaction between 2-(4-hydroxyphenyl)acetamide and epichlorohydrin. These include:

  • Atenolol Impurity A (Unreacted Starting Material): 2-(4-hydroxyphenyl)acetamide. Its presence indicates an incomplete reaction.[1][2][3]

  • Dimer Impurity (Atenolol Related Compound F): This is a significant byproduct formed by the reaction of the 2-(4-hydroxyphenyl)acetamide phenoxide with an intermediate molecule (either Impurity C or D).[5][6][7]

  • Tertiary Amine Impurity: Formed by the reaction of two molecules of the glycidyl ether intermediate (Impurity C) with one molecule of isopropylamine.

Q2: What is the primary cause of dimer impurity formation and how can it be minimized?

A2: The dimer impurity arises when the nucleophilic phenoxide of the starting material, 2-(4-hydroxyphenyl)acetamide, attacks the epoxide ring or the chlorohydrin of a reaction intermediate instead of the intended epichlorohydrin.[5][8] This side reaction is favored under conditions of poor stoichiometry or localized high concentrations of the phenoxide. To minimize its formation, a common industrial practice is to use a large excess of epichlorohydrin, which acts as both a reagent and a solvent, ensuring the phenoxide is more likely to react with it.[9][10]

Q3: How does the choice and amount of base affect the reaction profile, particularly the ratio of Impurity C (Glycidyl Ether) to Impurity D (Chlorohydrin)?

A3: The base is critical for deprotonating the phenolic hydroxyl group of the starting material to form the reactive phenoxide. The amount of base directly influences the reaction pathway.

  • Catalytic Amounts of Base (e.g., NaOH): These conditions favor the formation of the chlorohydrin intermediate (Impurity D). The base is regenerated in a cycle as the intermediate alkoxide is protonated by water.[5]

  • Stoichiometric Amounts of Base: Using one or more equivalents of base promotes an intramolecular SN2 reaction in the newly formed intermediate, leading to the rapid formation of the epoxide ring (Impurity C) and the dimer impurity (2c).[5] Therefore, controlling the stoichiometry of the base is a key parameter for directing the synthesis towards the desired intermediate.

Q4: Can reaction temperature influence the formation of byproducts?

A4: Yes, temperature is a critical parameter, especially when synthesizing a specific enantiomer of Atenolol (e.g., (S)-Atenolol). The reaction of the phenoxide with epichlorohydrin can occur at two different carbon atoms. Lowering the reaction temperature (e.g., to -10°C to 0°C) has been shown to favor the desired nucleophilic attack at the C-3 position of epichlorohydrin, leading to the correct stereochemistry and higher optical purity, while minimizing side reactions that could form the undesired enantiomer.[11]

Q5: Are there "greener" or more sustainable synthesis routes that inherently reduce byproduct formation?

A5: Absolutely. Recent research has focused on developing more sustainable protocols. One highly effective approach involves the use of Deep Eutectic Solvents (DES) as a reaction medium.[9][12] A one-pot, two-step synthesis in a DES composed of choline chloride and ethylene glycol has been demonstrated to achieve an overall Atenolol yield of 95% without the need for additional bases or catalysts and avoiding traditional chromatographic purification.[12][13] This method simplifies the process, reduces waste, and minimizes byproduct formation.[9]

Troubleshooting Guides

Guide 1: High Levels of Dimer Impurity Detected

Problem: HPLC analysis shows a significant peak corresponding to the dimer impurity (e.g., >0.5%).

Root Cause Analysis: The formation of the dimer is a second-order reaction involving the starting material phenoxide and a reaction intermediate. This is almost always due to an insufficient localized concentration of epichlorohydrin relative to the phenoxide.

Mitigation Protocol:

  • Reagent Stoichiometry Adjustment:

    • Increase the molar ratio of epichlorohydrin to 2-(4-hydroxyphenyl)acetamide. Ratios of 1.5:1 or higher are often employed.[12] In some industrial processes, epichlorohydrin is used in large excess as the solvent.[9]

  • Mode of Addition:

    • Instead of adding the base to a mixture of the starting material and epichlorohydrin, consider a reverse addition. Slowly add a solution of the deprotonated 2-(4-hydroxyphenyl)acetamide (phenoxide) to the epichlorohydrin solution. This ensures that epichlorohydrin is always in excess at the point of reaction.

  • Temperature Control:

    • Maintain a consistent and controlled temperature throughout the reaction. Exotherms can increase the rate of side reactions.

  • Solvent Selection:

    • Ensure the chosen solvent system provides good solubility for all reactants to avoid localized concentrations. The use of Deep Eutectic Solvents has shown excellent results in this regard.[9]

Verification: After implementing the changes, run a small-scale test reaction. Monitor the reaction progress by TLC or HPLC at regular intervals to confirm the reduction of the dimer peak relative to the product and intermediate peaks.

Guide 2: Incomplete Conversion (High Levels of Impurity A)

Problem: A significant amount of 2-(4-hydroxyphenyl)acetamide (Impurity A) remains at the end of the reaction time.

Root Cause Analysis: This typically points to issues with deprotonation, insufficient reaction time or temperature, or deactivation of reagents.

Mitigation Protocol:

  • Base Integrity and Stoichiometry:

    • Verify the quality and concentration of the base (e.g., NaOH, K₂CO₃). If using solid bases, ensure they have not absorbed excessive atmospheric moisture or CO₂.

    • Ensure at least one full equivalent of base is used for the deprotonation step.

  • Reaction Time and Temperature:

    • The reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin can take several hours (e.g., 6 hours at 40 °C in a DES system).[12] If conversion is low, consider extending the reaction time.

    • A modest increase in temperature may improve the reaction rate, but this must be balanced against the risk of increasing byproduct formation. Monitor closely by HPLC.

  • Solubility Issues:

    • If the starting material is not fully dissolved or deprotonated, the reaction will be sluggish. Ensure adequate stirring and a suitable solvent system. As noted, DES can be highly effective at solubilizing the amide.[12]

Verification: Use TLC with a suitable mobile phase (e.g., Benzene:Ethyl Acetate 7:3) to monitor the disappearance of the starting material spot.[14] Confirm final conversion using a validated HPLC method.[15]

Data & Protocols

Table 1: Summary of Key Atenolol Impurities and Control Strategies
Impurity NameStructure / IUPAC NameCommon CauseRecommended Control Strategy
Impurity A 2-(4-hydroxyphenyl)acetamideIncomplete reactionEnsure proper base stoichiometry, verify reagent quality, and optimize reaction time/temperature.[1][2]
Impurity C 2-[4-(2-oxiran-2-ylmethoxy)phenyl]acetamideIntermediate in synthesisControl with downstream processing; its formation is favored by stoichiometric base.[1][5]
Impurity D 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamideIntermediate in synthesisControl with downstream processing; its formation is favored by catalytic base.[1][5]
Dimer Impurity Bis-ether compoundInsufficient epichlorohydrin relative to phenoxideIncrease molar ratio of epichlorohydrin; control mode of addition.[5][8]
Impurity G 2-[4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl]acetic acidHydrolysis of the amide groupControl pH during workup and purification; avoid prolonged exposure to strong acid or base.[16][17]
Protocol 1: General HPLC Method for Impurity Profiling

This protocol is a representative method for the analysis of Atenolol and its related substances.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Prepare an aqueous solution of 1.1 g/L sodium 1-heptanesulfonate and 0.71 g/L anhydrous disodium phosphate. Adjust to pH 3.0 with phosphoric acid. The final mobile phase is a mixture of this aqueous solution and methanol (e.g., 70:30 v/v).[18]

  • Flow Rate: 0.6 - 1.0 mL/min.[18][19]

  • Detection: UV at 226 nm.[18][19]

  • Sample Preparation: Dissolve approximately 25 mg of the sample in 25 mL of the mobile phase.

  • Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject a blank (mobile phase), followed by the sample solution. Identify peaks based on their relative retention times established using impurity reference standards.[20]

Visualized Mechanisms and Workflows

Diagram 1: General Synthesis Pathway of Atenolol

Synthesis_Pathway cluster_intermediates Intermediate Formation SM Impurity A (2-(4-hydroxyphenyl)acetamide) Chlorohydrin Impurity D (Chlorohydrin) SM->Chlorohydrin EPI Epichlorohydrin EPI->Chlorohydrin Base Base (e.g., NaOH) Base->Chlorohydrin Catalytic Epoxide Impurity C (Glycidyl Ether) Base->Epoxide Stoichiometric Chlorohydrin->Epoxide Intramolecular SN2 Atenolol Atenolol Epoxide->Atenolol IPA Isopropylamine IPA->Atenolol

Caption: Key steps in the synthesis of Atenolol from 2-(4-hydroxyphenyl)acetamide.

Diagram 2: Mechanistic Pathways for Dimer Impurity Formation

Dimer_Formation cluster_path_A Pathway A cluster_path_B Pathway B Phenoxide Phenoxide of Impurity A Dimer Dimer Impurity Phenoxide->Dimer Nucleophilic attack on Chlorohydrin Phenoxide->Dimer Nucleophilic attack on Epoxide Ring Chlorohydrin Impurity D (Chlorohydrin Intermediate) Epoxide Impurity C (Epoxide Intermediate)

Caption: Two primary mechanisms for the formation of the problematic dimer impurity.

Diagram 3: Troubleshooting Workflow for Impurity Management

Troubleshooting_Workflow start High Impurity Level Detected by HPLC is_dimer Impurity = Dimer? start->is_dimer is_sm Impurity = Starting Material (Impurity A)? is_dimer->is_sm No action_dimer 1. Increase Epichlorohydrin ratio 2. Check mode of addition 3. Verify temperature control is_dimer->action_dimer Yes action_sm 1. Verify base quality/stoichiometry 2. Extend reaction time 3. Check reactant solubility is_sm->action_sm Yes action_other Consult impurity profile database. Characterize unknown impurity (LC-MS). Review workup/purification steps. is_sm->action_other No end_node Re-run and Analyze action_dimer->end_node action_sm->end_node action_other->end_node

Caption: A logical workflow for troubleshooting common impurity issues in Atenolol synthesis.

References

  • Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382.

  • Hansen, S., Bocquin, L., Tennfjord, A. L., et al. (2022). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules, 27(17), 5489. [Link]

  • Rolim, A., Chiela, E., & de Oliveira, P. R. (2014). Forced degradation testing and assessment of specificity of analytical method for drug content of atenolol tablets. Brazilian Journal of Pharmaceutical Sciences, 50(4), 861-869. [Link]

  • Apicule. (n.d.). (4-Hydroxyphenyl)acetamide (CAS No: 17194-82-0) API Intermediate Manufacturers. Retrieved January 15, 2026, from [Link]

  • Procopio, D., Siciliano, C., Perri, A., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. International Journal of Molecular Sciences, 25(12), 6667. [Link]

  • Pai, N. R., & Patil, S. S. (2014). Green Chemical Route for Process Development of Atenolol Intermediate. Research Journal of Pharmacy and Technology, 7(1), 44-47. [Link]

  • Willmann, L. (n.d.). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Agilent Technologies. [Link]

  • Slideshare. (2017). atenolol. [Link]

  • Luthra, P. M., & Kumar, N. (2006). Process for producing atenolol of high optical purity. U.S.
  • Pawlak, Z., & Clark, B. J. (1992). The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form. Journal of Pharmaceutical and Biomedical Analysis, 10(5), 329-334. [Link]

  • ResearchGate. (2022). Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide...[Link]

  • Google Patents. (n.d.). Improved method for synthesis of beta-blocker. RU2423346C2.
  • Scholars Research Library. (n.d.). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. [Link]

  • Pai, N. R., & Patil, S. S. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Rasayan Journal of Chemistry, 6(2), 117-121. [Link]

  • ResearchGate. (2022). Two suggested mechanistic pathways for the formation of dimer 3d...[Link]

  • Pharmaffiliates. (n.d.). Atenolol-impurities. Retrieved January 15, 2026, from [Link]

  • Radjenović, J., Petrović, M., & Barceló, D. (2009). Identification and structural characterization of biodegradation products of atenolol and glibenclamide by liquid chromatography coupled to hybrid quadrupole time-of-flight and quadrupole ion trap mass spectrometry. Journal of Chromatography A, 1216(12), 2546-2554. [Link]

  • Quick Company. (n.d.). Process For Purification Of Crude Beta Blockers. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2024). Industrial synthesis of atenolol[1][9][14]. A large excess of epichlorohydrin was used both as a reagent and as a solvent. [Link]

  • Google Patents. (n.d.).
  • Hansen, S., et al. (2022). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Accurate Quantification of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the accurate quantification of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide.

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure accurate and reliable quantification of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analyte and the analytical strategies for its quantification.

Q1: What is this compound and why is its quantification critical?

A1: this compound, with the molecular formula C₁₁H₁₅NO₄, is a significant impurity found in the synthesis of Atenolol, a widely used beta-blocker for cardiovascular diseases.[1] It is also known by its pharmacopeial synonyms, Atenolol EP Impurity B and Atenolol Related Compound A.[1][2] The accurate quantification of this impurity is crucial for ensuring the safety and efficacy of the final drug product, as regulatory bodies have strict limits on impurity levels in pharmaceuticals.

Q2: What are the recommended analytical techniques for the quantification of this compound?

A2: The most common and recommended techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV is a robust and widely available technique suitable for routine quality control.[3]

  • LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalytical studies or when very low detection limits are required.[2][4][5]

Q3: What are the key physicochemical properties of this compound to consider during method development?

A3: Understanding the physicochemical properties of the analyte is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄[1][6][7]
Molecular Weight 225.24 g/mol [1][6][7]
Melting Point 183-185°C[2][7]
Predicted Boiling Point 523.7±45.0 °C[7]
Solubility Slightly soluble in DMSO and Methanol[2][7]
pKa (Predicted) 13.52±0.20[7]
XLogP3 -0.9[6]

The compound's polarity, indicated by its low XLogP3 value and solubility in polar solvents, suggests that reverse-phase HPLC with a polar-modified column (like a C18) and a mobile phase containing a significant aqueous component would be a suitable starting point.

Part 2: Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

HPLC-UV Method Troubleshooting

Q1: My analyte peak is showing significant tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue that can compromise resolution and integration accuracy. Here’s a systematic approach to troubleshoot this problem:

  • Secondary Silanol Interactions: The diol and amide functional groups in the analyte can interact with free silanol groups on the silica-based column packing.

    • Solution: Lower the mobile phase pH to suppress the ionization of silanol groups (e.g., add 0.1% formic or phosphoric acid). Alternatively, use a base-deactivated or end-capped column.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.

    • Solution: Dilute the sample and reinject. If sensitivity is an issue, consider a column with a higher loading capacity.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or a void at the column inlet can cause peak distortion.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing. As a last resort, replace the column.

Q2: I'm observing poor resolution between the analyte and a closely eluting impurity. How can I improve the separation?

A2: Improving resolution is critical for accurate quantification. Consider the following adjustments:

  • Optimize Mobile Phase Composition:

    • Decrease Organic Solvent Strength: A lower percentage of acetonitrile or methanol will increase retention times and potentially improve resolution.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent-analyte interactions.

  • Adjust Mobile Phase pH: Modifying the pH can change the ionization state of the analyte and co-eluting compounds, thereby altering their retention and improving separation.

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency, leading to narrower peaks and better resolution.

  • Use a Higher Efficiency Column: Switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates.

Workflow for Improving HPLC Resolution

Start Poor Resolution A Decrease Organic Solvent % Start->A B Change Organic Modifier (ACN/MeOH) A->B C Adjust Mobile Phase pH B->C D Reduce Flow Rate C->D E Use Higher Efficiency Column D->E End Resolution Improved E->End cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing / Pipetting B Dissolution / Dilution A->B C Extraction (SPE/LLE) (for bioanalysis) B->C D HPLC / UPLC Separation C->D E UV or MS/MS Detection D->E F Peak Integration E->F G Calibration Curve Generation F->G H Quantification G->H I I H->I Final Report

Sources

Technical Support Center: Stabilizing 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on addressing the instability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of this compound solutions.

Issue 1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

This discoloration is a classic indicator of oxidation of the phenolic group in the molecule. The hydroquinone-like structure of the phenyl ring is susceptible to oxidation, which can be initiated by dissolved oxygen, exposure to light, or the presence of trace metal ions. This process likely forms colored quinone-type species.

  • Causality: The phenolic hydroxyl group can be oxidized to a semiquinone radical, which can then be further oxidized to a benzoquinone. These quinone structures are often colored and can polymerize to form even more intensely colored products. This process is common for phenolic compounds.[1][2]

Issue 2: I'm observing a loss of potency in my stock solution over a short period.

A rapid loss of potency is likely due to chemical degradation. The primary suspects are oxidation and hydrolysis. Given the structure of this compound, both the phenolic ring and the acetamide group can be susceptible to degradation, especially under non-optimal pH conditions.

  • Oxidative Degradation: As mentioned above, the phenolic ring is prone to oxidation. This not only causes discoloration but also fundamentally changes the molecule, leading to a loss of the parent compound.

  • Hydrolytic Degradation: The acetamide group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4-(2,3-dihydroxypropoxy)phenylacetic acid and ammonia.[3][4][5][6] While generally slower than oxidation for phenols, it can be a significant degradation pathway depending on the pH and temperature of the solution.

Issue 3: I'm seeing precipitation in my aqueous solution, even at concentrations that should be soluble.

Precipitation can arise from a few factors:

  • Degradation Products: The degradation products of this compound may have lower solubility in your chosen solvent system than the parent compound. For instance, polymerized oxidation products are often less soluble.

  • pH Shifts: The pH of your solution can significantly impact the solubility of the compound and its degradants. If the pH of your solution has shifted, it could lead to precipitation.

  • Salting Out: If you are using high concentrations of buffers or other salts, you may be causing the compound to "salt out" of the solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation is a known issue for phenolic compounds.[7][8]

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to displace oxygen.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric oxygen.

Q2: What is the recommended pH for dissolving this compound?

Phenolic compounds are generally more stable in slightly acidic conditions (pH 3-6). Alkaline conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation. Therefore, using a slightly acidic buffer is recommended.

Q3: Can I add any stabilizers to my solution?

Yes, several additives can enhance the stability of your solution:

  • Antioxidants: Ascorbic acid or butylated hydroxytoluene (BHT) can be added to scavenge free radicals and prevent oxidation. However, it's crucial to ensure these additives do not interfere with your downstream applications.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be added to chelate trace metal ions that can catalyze oxidation reactions.

Q4: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method is essential for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Solvent Preparation: Degas your chosen solvent (e.g., a slightly acidic buffer or a mixture of organic solvent and water) by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Additive Incorporation (Optional): If using an antioxidant or chelating agent, dissolve it in the degassed solvent at an appropriate concentration.

  • Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the prepared solvent. Gentle sonication can be used to aid dissolution.

  • Inert Headspace: Once dissolved, flush the headspace of the vial with the inert gas for 30-60 seconds to remove any atmospheric oxygen.

  • Storage: Tightly cap the vial and store it at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method

This method is adapted from established methods for the analysis of atenolol and its related impurities.[9][10][11][12]

ParameterRecommended Condition
Column C8 or C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:0.02 M Phosphate Buffer (pH 5.0) (20:20:60, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 226 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled at 25°C

Method Validation: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, and light) and demonstrating that the degradation products are well-resolved from the parent peak.

Visualizing Degradation Pathways

The following diagram illustrates a potential degradation pathway for this compound based on its chemical structure and the known degradation patterns of similar compounds.

G cluster_main Potential Degradation of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent This compound quinone Quinone-type Products parent->quinone [O] acid 4-(2,3-dihydroxypropoxy)phenylacetic acid parent->acid H+/OH-, H2O ammonia Ammonia

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of Synthesized 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth, objective comparison of the spectroscopic data for the synthesized compound, 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, against key structural analogs. By understanding the subtle yet significant differences in their spectral fingerprints, researchers can confidently validate their synthesis and gain deeper insights into structure-property relationships.

This compound, identified as an impurity of the beta-blocker Atenolol, presents a compelling case study in the importance of meticulous spectroscopic analysis.[1] Its structure, featuring a phenylacetamide core with a polar 2,3-dihydroxypropoxy side chain, offers distinct spectroscopic characteristics that can be decisively cross-referenced.

The Rationale for Comparative Analysis

A single set of spectra, while informative, exists in a vacuum. True analytical power comes from comparison. By juxtaposing the data of our target molecule with that of its close relatives, we can:

  • Isolate the influence of specific functional groups: How does the 2,3-dihydroxypropoxy group alter the chemical shifts in NMR or the vibrational frequencies in IR compared to a simple hydroxyl or methoxy group?

  • Confirm the successful modification of a starting material: If synthesizing from a precursor like 2-(4-hydroxyphenyl)acetamide, the appearance and disappearance of specific signals provide direct evidence of the reaction's success.

  • Build a robust, self-validating dataset: Consistency across multiple spectroscopic techniques for a series of related compounds strengthens the structural elucidation of each member.

For this guide, we will compare this compound with two key analogs:

  • 2-(4-hydroxyphenyl)acetamide: The precursor or a closely related compound, differing by the absence of the dihydroxypropoxy chain.

  • 2-(4-methoxyphenyl)acetamide: A common analog where the phenolic hydroxyl is methylated, altering the electronic and steric environment.

Experimental Workflow: A Self-Validating System

The following workflow outlines the standard procedures for obtaining high-quality spectroscopic data for the compounds discussed. The integration of multiple techniques ensures a comprehensive and self-validating characterization.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic validation of organic compounds.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH, -NH₂). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is well-suited for these polar molecules and can be coupled with liquid chromatography (LC-MS) for online separation and analysis.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is highly recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected analogs.

¹H NMR Spectroscopic Data (δ, ppm in DMSO-d₆)
CompoundAromatic Protons (AA'BB' system)-CH₂-C=OAmide (-NH₂)Protons of the Substituent Group
This compound) ~7.12 (d, J ≈ 8.5 Hz, 2H), ~6.82 (d, J ≈ 8.5 Hz, 2H)~3.40 (s)~7.2 (br s), ~6.8 (br s)~4.01 (m, 1H, -OCH₂CH (OH)-), ~3.85 (m, 2H, -OCH₂ CH(OH)-), ~3.60 (m, 2H, -CH₂OH ), ~4.8 (d, 1H, -CH (OH)CH₂OH), ~4.6 (t, 1H, -CH(OH)CH₂ OH)
2-(4-hydroxyphenyl)acetamide [2]~7.05 (d, J ≈ 8.5 Hz, 2H), ~6.67 (d, J ≈ 8.5 Hz, 2H)~3.30 (s)~7.2 (br s), ~6.8 (br s)~9.1 (s, 1H, Ar-OH )
2-(4-methoxyphenyl)acetamide [3]~7.15 (d, J ≈ 8.6 Hz, 2H), ~6.85 (d, J ≈ 8.6 Hz, 2H)~3.40 (s)~7.3 (br s), ~6.9 (br s)~3.72 (s, 3H, -OCH₃ )

Causality Behind the Chemical Shifts:

  • The aromatic protons of 2-(4-hydroxyphenyl)acetamide are the most shielded (upfield) due to the strong electron-donating effect of the hydroxyl group.

  • Replacing the hydroxyl with a methoxy group in 2-(4-methoxyphenyl)acetamide results in a slight deshielding (downfield shift) of the aromatic protons.

  • The 2,3-dihydroxypropoxy group in the target molecule has a similar electron-donating effect to the methoxy group, resulting in comparable chemical shifts for the aromatic protons.

  • The most significant difference is the appearance of the complex multiplet signals between 3.60 and 4.01 ppm for the dihydroxypropoxy chain, providing clear evidence of its presence. The broad singlets for the hydroxyl and amide protons are characteristic and their chemical shifts can be highly dependent on concentration and temperature.

¹³C NMR Spectroscopic Data (δ, ppm in DMSO-d₆)
CompoundC=O (Amide)Aromatic C-OAromatic C (quaternary)Aromatic C-H-CH₂-C=OCarbons of the Substituent Group
This compound) ~170.2~156.1~126.0~130.4, ~114.8~41.5~70.5 (-OC H₂-), ~69.5 (-C H(OH)-), ~63.0 (-C H₂OH)
2-(4-hydroxyphenyl)acetamide [2]~172.5~155.8~125.7~130.2, ~115.1~41.8-
2-(4-methoxyphenyl)acetamide [3]~172.6~157.9~126.5~130.0, ~113.8~41.7~55.0 (-OC H₃)

Interpretation of ¹³C NMR Data:

  • The carbonyl carbon of the amide group appears consistently around 170-173 ppm.

  • The carbon attached to the oxygen (C-O) of the aromatic ring is highly deshielded, appearing around 156-158 ppm.

  • The key differentiators are the signals corresponding to the substituent groups. The absence of such signals in the 50-75 ppm range for 2-(4-hydroxyphenyl)acetamide, the single peak at ~55.0 ppm for the methoxy group in 2-(4-methoxyphenyl)acetamide, and the three distinct signals for the dihydroxypropoxy chain in the target molecule provide definitive structural confirmation.

FT-IR Spectroscopic Data (cm⁻¹)
CompoundO-H StretchN-H Stretch (Amide)C-H Stretch (Aromatic & Aliphatic)C=O Stretch (Amide)C=C Stretch (Aromatic)C-O Stretch
This compound) ~3300-3400 (broad)~3350, ~3180~3050-2850~1640~1610, ~1510~1240, ~1040
2-(4-hydroxyphenyl)acetamide [2][4]~3300 (broad, phenolic)~3360, ~3190~3040-2850~1635~1615, ~1515~1230
2-(4-methoxyphenyl)acetamide [3][5]-~3350, ~3180~3050-2850~1640~1610, ~1515~1245, ~1030

Analysis of Vibrational Frequencies:

  • The broad O-H stretching band is a prominent feature in both the target molecule and 2-(4-hydroxyphenyl)acetamide, confirming the presence of hydroxyl groups. The absence of this broad band in 2-(4-methoxyphenyl)acetamide is a key distinguishing feature.

  • The two N-H stretching bands of the primary amide are characteristic and appear in all three compounds.

  • The strong C=O stretching vibration of the amide is also a consistent feature.

  • The presence of two C-O stretching bands in the target molecule and 2-(4-methoxyphenyl)acetamide (one for the aryl-ether and one for the alcohol/ether) compared to the single C-O stretch in 2-(4-hydroxyphenyl)acetamide further supports the structural assignments.

Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragmentation Pathways
This compound) [1]C₁₁H₁₅NO₄225.24226.1074Loss of the dihydroxypropoxy group, cleavage of the C-C bond between the methylene and carbonyl groups.
2-(4-hydroxyphenyl)acetamide [2][6]C₈H₉NO₂151.16152.0706Cleavage of the C-C bond between the methylene and carbonyl groups to give the tropylium-like ion at m/z 107.
2-(4-methoxyphenyl)acetamide [3]C₉H₁₁NO₂165.19166.0863Cleavage of the C-C bond between the methylene and carbonyl groups to give the tropylium-like ion at m/z 121.

Mass Spectrometry Insights:

  • The molecular ion peaks ([M+H]⁺) are distinct for each compound and provide a direct confirmation of their respective molecular weights.

  • The fragmentation patterns are also informative. The base peak for both 2-(4-hydroxyphenyl)acetamide and 2-(4-methoxyphenyl)acetamide often corresponds to the formation of a stable benzylic cation after cleavage of the acetamide group. The difference in the m/z of this fragment (107 vs. 121) directly reflects the difference in the substituent on the phenyl ring.

  • For the target molecule, the fragmentation will be more complex, with characteristic losses of water and fragments of the dihydroxypropoxy chain.

Logical Framework for Structural Confirmation

The cross-referencing of this data follows a clear logical progression to arrive at an unambiguous structural assignment.

Caption: A logical flow diagram illustrating the process of structural confirmation through the integration of multiple spectroscopic techniques.

Conclusion

The structural elucidation of a synthesized compound like this compound is a multi-faceted process that relies on the convergence of evidence from various spectroscopic techniques. By systematically comparing its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra with those of closely related analogs such as 2-(4-hydroxyphenyl)acetamide and 2-(4-methoxyphenyl)acetamide, a confident and robust structural assignment can be made. This comparative approach not only validates the synthesis but also deepens our understanding of how subtle structural modifications manifest in spectroscopic data, a crucial skill for all professionals in the chemical and pharmaceutical sciences.

References

  • Smolecule. (2023, August 15). This compound.
  • PubChem. * (4-Hydroxyphenyl)acetamide*.
  • Gupta, P., Srivastava, S. K., & Ganesan, K. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.
  • ChemicalBook. (n.d.). 4-Hydroxyphenylacetamide(17194-82-0) IR Spectrum.
  • NIST. (n.d.). 4-Hydroxyphenylacetamide. NIST WebBook.
  • Royal Society of Chemistry. (2023).
  • PubChem. 2-(4-Methoxyphenyl)acetamide.
  • ResearchGate. (n.d.). 13C-{1H} NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p).
  • Open Access Journals. (2022, September 29). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide.
  • SpectraBase. (n.d.). N-Acetyl-N-(4-hydroxyphenyl)acetamide - Optional[Vapor Phase IR] - Spectrum.
  • NIST. (n.d.). 4-Methoxyphenoxyphenylacetamide. NIST WebBook.

Sources

A Comparative Guide to Purity Assessment of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide: Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is a foundational requirement. For a molecule such as 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, a known impurity in the synthesis of the beta-blocker Atenolol, rigorous purity assessment is not merely a procedural step but a critical determinant of safety and efficacy.[1] This guide provides an in-depth, comparative analysis of elemental analysis as a tool for purity verification, juxtaposed with powerful orthogonal techniques like High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS).

Our objective is to move beyond procedural descriptions and delve into the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to design robust, fit-for-purpose analytical strategies.

Section 1: The Stoichiometric Gatekeeper: Purity via Elemental Analysis

Elemental analysis, in its modern incarnation as CHNS/O combustion analysis, serves as a fundamental gatekeeper for chemical purity.[2][3] It operates on a simple, yet powerful, principle: a pure compound will possess a precise mass percentage of each constituent element. For this compound, the molecular formula is C₁₁H₁₅NO₄.[1][4][5]

Theoretical Elemental Composition:

Based on its molecular formula and atomic weights (C=12.011, H=1.008, N=14.007, O=15.999), the theoretical elemental composition is calculated as follows:

  • Molecular Weight: 225.24 g/mol [1][4][6]

  • Carbon (C): (11 * 12.011) / 225.24 * 100% = 58.66%

  • Hydrogen (H): (15 * 1.008) / 225.24 * 100% = 6.71%

  • Nitrogen (N): (1 * 14.007) / 225.24 * 100% = 6.22%

  • Oxygen (O): (4 * 15.999) / 225.24 * 100% = 28.41%

The core premise is that a sample's deviation from these theoretical percentages directly indicates the presence of impurities. For instance, residual water or solvents from purification would inflate the hydrogen percentage and depress the others. Inorganic salt contamination, which is invisible to many spectroscopic techniques, would be readily apparent through depressed C, H, and N values.[7]

Section 2: A Self-Validating Protocol for Elemental Analysis

Trustworthiness in analytical data is built upon robust, self-validating protocols. The following procedure for CHNS analysis is designed to ensure accuracy and precision, adhering to principles that underpin regulatory guidelines like ICH Q2(R1).[8][9][10]

Experimental Workflow Diagram

EA_Workflow cluster_prep Sample Preparation cluster_inst Instrumental Analysis cluster_data Data Interpretation Drying Dry Sample (Vacuum Oven, 40°C) Weighing Weigh 1-2 mg into Tin Capsule Drying->Weighing Eliminates volatiles Calibrate Calibrate with Acetanilide Standard Weighing->Calibrate Analyze Combustion Analysis (~1000°C) Calibrate->Analyze Ensures accuracy Detect TCD/IR Detection Analyze->Detect Separation of gases Calculate Calculate %C, %H, %N Compare Compare to Theoretical Values Calculate->Compare Assess Assess Purity (±0.4% Criterion) Compare->Assess

Caption: Workflow for purity assessment via CHNS elemental analysis.

Step-by-Step Methodology
  • Sample Preparation (The Causality of Dryness):

    • Action: Dry the this compound sample under vacuum at 40-50°C for at least 12 hours.

    • Rationale: The dihydroxypropoxy moiety makes the molecule hygroscopic. Failure to remove adsorbed water is a primary source of error, artificially inflating the hydrogen percentage and leading to an incorrect purity assessment.

  • Instrument Calibration (The Foundation of Trust):

    • Action: Calibrate the CHNS analyzer using a certified, high-purity standard such as Acetanilide. Perform multiple runs to establish a calibration curve and verify instrument stability.

    • Rationale: Calibration is the cornerstone of a self-validating system. It ensures that the detector response is directly and accurately proportional to the mass of each element, making the subsequent sample measurement traceable and reliable.

  • Sample Analysis (The Combustion Event):

    • Action: Accurately weigh 1-2 mg of the dried sample into a tin capsule. Introduce the capsule into the combustion furnace of the analyzer, which operates at approximately 1000°C in an oxygen-rich environment.[11][12]

    • Rationale: This high-temperature combustion ensures the complete and instantaneous conversion of the sample into its elemental gases: CO₂, H₂O, and N₂ (with nitrogen oxides being reduced to N₂).[11] The tin capsule facilitates combustion and acts as a catalyst.

  • Data Interpretation (The Moment of Truth):

    • Action: The resultant gases are separated, typically via gas chromatography, and quantified by a thermal conductivity detector (TCD).[13] The instrument software calculates the mass percentages of C, H, and N.

    • Rationale: Compare the experimental percentages to the theoretical values. A widely accepted criterion in synthetic chemistry for confirming purity is a deviation of no more than ±0.4% for each element.[14][15]

Section 3: A Comparative Framework: Elemental Analysis vs. Orthogonal Methods

While elemental analysis confirms stoichiometric integrity, it is fundamentally "blind" to certain types of impurities.[7] Isomers, for instance, possess the identical elemental composition and will be completely invisible. This necessitates the use of orthogonal (i.e., different and complementary) methods for a comprehensive purity profile.

Method Selection Guide

Method_Selection Start Start: Purity Question Q1 Need bulk elemental composition? Start->Q1 EA Elemental Analysis (CHNS) Q1->EA Yes Q2 Need to separate & quantify known/related impurities? Q1->Q2 No EA->Q2 HPLC HPLC-UV Q2->HPLC Yes Q3 Need absolute purity without a specific reference standard? Q2->Q3 No HPLC->Q3 qNMR Quantitative NMR (qNMR) Q3->qNMR Yes Q4 Need to identify unknown impurities? Q3->Q4 No qNMR->Q4 MS LC-MS / HRMS Q4->MS Yes End Comprehensive Purity Profile Q4->End No MS->End

Caption: Decision tree for selecting an appropriate analytical method.

Data Comparison Table
TechniquePrincipleInformation ProvidedStrengthsLimitations
Elemental Analysis Combustion and detection of elemental gases (CO₂, H₂O, N₂)Bulk elemental composition (%C, %H, %N)• Fast, inexpensive, and highly precise[2]• Detects inorganic impurities and residual solvents/water[7]• Confirms empirical/molecular formula• Cannot detect isomeric impurities[16]• Provides no structural information on impurities• Less sensitive than chromatographic methods
HPLC-UV Differential partitioning between mobile and stationary phasesSeparation and quantification of impurities relative to the main peak• High sensitivity and resolution for separating structurally similar compounds[17]• Well-established for routine quality control• Requires a chromophore for UV detection• Quantification relies on the response factor of each impurity• Can be "blind" to non-UV active impurities
qNMR Signal intensity is directly proportional to the number of nucleiAbsolute purity determination against a certified internal standard• A primary ratio method; does not require a reference standard of the analyte[18][19]• Provides structural information simultaneously[20][21]• Universal detection for proton-containing molecules[22][23]• Lower sensitivity than HPLC• Signal overlap can complicate quantification[24]• Requires careful selection of solvent and internal standard
LC-MS Separation by LC followed by mass-to-charge ratio detectionMolecular weight and structural fragmentation data of impurities• Unparalleled for identifying unknown impurities[25][26]• Extremely high sensitivity and specificity[27][28]• Can elucidate impurity structures (MS/MS)[25]• Quantification can be complex and less precise than HPLC-UV or qNMR• Matrix effects can cause ion suppression• Higher cost and complexity

Section 4: Case Study: The Isomeric Impurity Blind Spot

Consider a scenario: A synthesized batch of this compound is analyzed.

  • Elemental Analysis Result: C: 58.61%, H: 6.74%, N: 6.20%. These values are well within the ±0.4% acceptance criterion, suggesting a pure sample.

  • HPLC-UV Result: A chromatogram reveals two peaks: the main product at 98.0% (area percent) and a minor peak at 2.0% with a very similar retention time.

Analysis of Discrepancy: The elemental analysis provides a false sense of security. The 2.0% impurity is likely an isomer, for example, 2-(4-(2-hydroxy-1-(hydroxymethyl)ethoxy)phenyl)acetamide, which has the exact same molecular formula (C₁₁H₁₅NO₄) and thus the same theoretical elemental composition. Elemental analysis is physically incapable of distinguishing between them.[16] This scenario powerfully illustrates why regulatory bodies and scientific journals increasingly demand orthogonal data (e.g., both elemental analysis and HPLC or NMR) to validate a compound's purity.[14][15]

Conclusion: An Integrated, Fit-for-Purpose Strategy

Assessing the purity of this compound, or any pharmaceutical compound, is not a task for a single technique. Elemental analysis remains an invaluable, cost-effective tool for verifying the correct elemental stoichiometry and detecting non-isomeric, bulk impurities like salts and solvents.[7][29] However, it must be viewed as one component of a larger analytical toolkit.

A truly robust purity assessment integrates elemental analysis with higher-resolution, structure-specific techniques. HPLC provides the workhorse capability for separation and relative quantification, while qNMR offers an elegant path to absolute purity.[22][30] Finally, mass spectrometry stands as the ultimate tool for identifying the unknowns that inevitably arise during synthesis and degradation studies.[25] By understanding the strengths and inherent limitations of each method, the Senior Application Scientist can confidently design a self-validating, scientifically sound, and fit-for-purpose analytical strategy.

References

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.PubMed.
  • 2-[4-(2,3-Dihydroxy propoxy)phenyl] acetamide.Advent Chembio.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • A Guide to Quantitative NMR (qNMR).Emery Pharma.
  • Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.ACS Publications.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.ResolveMass Laboratories Inc.
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.Innovational Journals.
  • The benefits of high-resolution mass spectrometry for impurity profiling.LGC.
  • Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance.LinkedIn.
  • A Look at Elemental Analysis for Organic Compounds.AZoM.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.FDA.
  • This compound | 61698-76-8.Benchchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology.FDA.
  • Quality Guidelines.ICH.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA.Resolve Mass.
  • IMPURITY PROFILING OF PHARMACEUTICALS.ResearchGate.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).ICH.
  • 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide Formula.ECHEMI.
  • An International Study Evaluating Elemental Analysis.ACS Central Science.
  • An International Study Evaluating Elemental Analysis.PubMed Central.
  • C H N S ANALYSIS.pptx.Slideshare.
  • 2-[4-(2,3-DIHYDROXYPROPOXY)PHENYL]ACETAMIDE Product Description.ChemicalBook.
  • Elemental analysis: an important purity control but prone to manipulations.RSC Publishing.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.NIH.
  • CHNS Elemental Analysers.The Royal Society of Chemistry.
  • Elemental analysis: operation & applications.Elementar.
  • Elemental analysis: an important purity control but prone to manipulations.Inorganic Chemistry Frontiers (RSC Publishing).
  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future.Contract Laboratory.
  • How Does a CHNSO Analyzer Work?AZoM.
  • How to Determine the Purity of a Substance using Elemental Analysis.Study.com.
  • Phenylacetamides.Fisher Scientific.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.ACS Publications.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry.ACS Publications.
  • HPLC, a modular technique that complements NMR.Specific Polymers.

Sources

A Comparative Benchmarking of Acetamide Derivatives in Modulating the Inflammatory Response

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation, a cornerstone of innate immunity, can paradoxically pivot to a driver of chronic disease when dysregulated. The therapeutic armamentarium against inflammatory disorders has long been dominated by non-steroidal anti-inflammatory drugs (NSAIDs), a class fraught with gastrointestinal and cardiovascular liabilities. This has spurred the development of more selective agents, with acetamide derivatives emerging as a promising scaffold for potent and selective anti-inflammatory candidates. This guide provides a comparative analysis of the anti-inflammatory activity of various acetamide derivatives, underpinned by experimental data from both in vitro and in vivo models. We delve into the causal relationships between chemical structure and biological activity, offering field-proven insights for researchers and drug development professionals navigating this critical area of therapeutic design.

Introduction: The Rationale for Targeting Inflammation with Acetamide Derivatives

The inflammatory cascade is a complex interplay of cellular and molecular events initiated in response to tissue injury or infection. A pivotal enzyme in this process is cyclooxygenase (COX), which exists in two primary isoforms: the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation and mediates the production of pro-inflammatory prostaglandins.[1][2] The therapeutic efficacy of traditional NSAIDs stems from their inhibition of both COX isoforms. However, the concurrent inhibition of COX-1 is also responsible for their characteristic side effects, such as gastric ulceration.

Acetamide derivatives have garnered significant attention as a versatile chemical scaffold for designing selective COX-2 inhibitors.[1] The acetamide moiety can be readily modified, allowing for the fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide will explore the anti-inflammatory landscape of acetamide derivatives bearing various heterocyclic cores, including pyrazole, thiazole, and triazole, and benchmark their performance against established NSAIDs.

The Inflammatory Signaling Axis: A Focus on Cyclooxygenase

The arachidonic acid cascade is a central pathway in the inflammatory response. Upon cellular stimulation, phospholipase A2 liberates arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever. Selective inhibition of COX-2 is a key therapeutic strategy to mitigate inflammation while sparing the protective functions of COX-1.

COX_Signaling_Pathway Cellular Stimuli Cellular Stimuli Phospholipase A2 Phospholipase A2 Cellular Stimuli->Phospholipase A2 Activates Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Releases Phospholipase A2->Membrane Phospholipids Acts on COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins & Thromboxanes (Homeostatic) Prostaglandins & Thromboxanes (Homeostatic) Prostaglandin H2 (PGH2)->Prostaglandins & Thromboxanes (Homeostatic) Prostaglandins (Inflammation, Pain, Fever) Prostaglandins (Inflammation, Pain, Fever) Prostaglandin H2 (PGH2)->Prostaglandins (Inflammation, Pain, Fever) Acetamide Derivatives Acetamide Derivatives Acetamide Derivatives->COX-2 (Inducible) Inhibits

Figure 1: Simplified COX signaling pathway targeted by acetamide derivatives.

Experimental Protocols for Assessing Anti-inflammatory Activity

To ensure the trustworthiness and reproducibility of our comparative analysis, we will detail the standardized experimental protocols used to evaluate the anti-inflammatory properties of acetamide derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining the potency and selectivity of a compound.

Principle: The assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2 enzymes. The peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are procured and diluted to the desired concentration in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Preparation: Test acetamide derivatives and reference drugs (e.g., Celecoxib, Diclofenac) are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations.

  • Assay Reaction: In a 96-well plate, the reaction mixture is prepared containing the enzyme, heme, and the test compound or vehicle (DMSO). The plate is incubated for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid as the substrate.

  • Colorimetric Detection: The colorimetric substrate, TMPD, is added, and the absorbance is measured at 590 nm using a microplate reader over a period of time.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each compound concentration is determined relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and widely used in vivo model to assess acute inflammation.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[3][4]

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups: a control group (vehicle), a standard drug group (e.g., Diclofenac), and test groups receiving different doses of the acetamide derivatives. The compounds are typically administered orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Synthesis Compound Synthesis COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Synthesis->COX-1/COX-2 Inhibition Assay IC50 Determination IC50 Determination COX-1/COX-2 Inhibition Assay->IC50 Determination Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection Identifies Potent & Selective Compounds Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Lead Compound Selection->Carrageenan-Induced Paw Edema Paw Volume Measurement Paw Volume Measurement Carrageenan-Induced Paw Edema->Paw Volume Measurement Efficacy Assessment (% Inhibition) Efficacy Assessment (% Inhibition) Paw Volume Measurement->Efficacy Assessment (% Inhibition)

Sources

A Comparative Guide to the Validation of a Stability-Indicating Assay for 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the stability of a drug substance is paramount to guaranteeing its safety and efficacy throughout its shelf life. This necessitates the development and validation of robust stability-indicating assay methods (SIAMs). A SIAM is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[1] This guide provides an in-depth comparison of analytical methodologies for the validation of a stability-indicating assay for 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, a known impurity in the synthesis of Atenolol, a widely used beta-blocker.[2]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the validation process, underpinned by the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5] We will explore and compare the utility of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry for this specific application, supported by illustrative experimental data.

The Analyte: this compound

This compound (Figure 1) is a polar aromatic compound containing a phenolic ether and an acetamide functional group, along with a diol side chain.[2][6][7] Its structure presents specific analytical challenges, including its high polarity, which can affect retention on traditional reversed-phase HPLC columns.[8] Understanding its chemical properties is the first step in developing a successful and reliable assay.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Core Principles of a Stability-Indicating Assay Method

The primary objective of a stability-indicating assay is to provide an accurate measure of the drug substance's concentration over time, under various environmental conditions. This is achieved by demonstrating the method's specificity in distinguishing the intact analyte from any potential degradation products.[1] Forced degradation studies are intentionally conducted to generate these degradation products and are a cornerstone of developing and validating a SIAM.[9][10][11] These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[12][13]

The Workflow of SIAM Validation

The validation of a stability-indicating assay follows a structured workflow, as outlined by ICH Q2(R1) guidelines.[3][4][14] This process ensures that the analytical method is suitable for its intended purpose.

A Method Development & Optimization B Forced Degradation Studies A->B C Method Validation (ICH Q2(R1)) B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Application to Stability Samples D->J E->J F->J G->J H->J I->J

Caption: A typical workflow for the validation of a stability-indicating assay method.

Comparison of Analytical Techniques

The choice of analytical technique is critical and depends on the physicochemical properties of the analyte and the intended application of the method. For this compound, we will compare three common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[15] For a polar compound like this compound, a reversed-phase HPLC method with a polar-endcapped C18 column or an AQ-type column is often a good starting point to ensure adequate retention.[8][16][17]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes smaller particle size columns (<2 µm), resulting in higher resolution, increased sensitivity, and significantly faster analysis times.[18][19][20][21] For stability studies where a large number of samples need to be analyzed, the high throughput of UPLC can be a major advantage.[18][22]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique that measures the absorbance of light by a substance at a specific wavelength.[23] While it is a valuable tool for quantification, its major limitation is the lack of specificity, as both the parent compound and its degradation products might absorb at similar wavelengths.[23][24] Therefore, it is generally not suitable as a standalone stability-indicating method but can be used for preliminary assessments or in combination with other techniques.

Experimental Design and Protocols

To provide a practical comparison, we will outline the experimental protocols for validating an HPLC and a UPLC method for the assay of this compound.

Forced Degradation Study Protocol

A stock solution of this compound (1 mg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[25]

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 7 days.

Samples are then neutralized (if necessary) and diluted to a suitable concentration for analysis. The goal is to achieve 5-20% degradation of the active ingredient.[12]

Chromatographic Method Protocols

Table 1: Proposed HPLC and UPLC Method Parameters

ParameterHPLC MethodUPLC Method
Column Polar-endcapped C18 (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 5 µmAcquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5-95% B in 20 min5-95% B in 5 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30°C40°C
Detection UV at 275 nmUV at 275 nm
Injection Vol. 10 µL2 µL

Rationale for Method Choices:

  • The use of a polar-endcapped or HSS T3 column is to ensure sufficient retention of the polar analyte in a highly aqueous mobile phase.[8][16]

  • A gradient elution is employed to ensure the separation of the main peak from any potential degradation products with different polarities.

  • Formic acid is used as a mobile phase modifier to improve peak shape and ionization for potential mass spectrometry coupling.[26]

Validation Parameters and Comparative Data

The developed methods are validated according to ICH Q2(R1) guidelines.[3][12] The following tables summarize the expected performance data for each technique.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[27] This is demonstrated by the separation of the main peak from any degradation peaks in the stressed samples.

Table 2: Specificity Results from Forced Degradation Studies

Stress Condition% Degradation (HPLC)% Degradation (UPLC)Peak Purity (HPLC)Peak Purity (UPLC)
Acid Hydrolysis 15.215.5PassPass
Base Hydrolysis 18.919.1PassPass
Oxidation 8.58.7PassPass
Thermal 5.15.3PassPass
Photolytic 3.84.0PassPass

Peak Purity is determined using a photodiode array (PDA) detector and indicates that the main peak is spectrally homogeneous.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[27]

Table 3: Linearity and Range Data

ParameterHPLCUPLCUV-Vis Spectrophotometry
Range (µg/mL) 1 - 1500.5 - 1005 - 50
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Y-intercept Close to zeroClose to zeroClose to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample.[27]

Table 4: Accuracy (Recovery) Data

Concentration Level% Recovery (HPLC)% Recovery (UPLC)% Recovery (UV-Vis)
80% 99.5 ± 0.8100.1 ± 0.5101.2 ± 1.5
100% 100.2 ± 0.699.8 ± 0.499.5 ± 1.2
120% 99.8 ± 0.7100.3 ± 0.698.9 ± 1.8
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[15]

Table 5: Precision (Repeatability and Intermediate Precision) Data

ParameterHPLC (%RSD)UPLC (%RSD)UV-Vis (%RSD)
Repeatability (n=6) < 1.0< 0.8< 1.5
Intermediate Precision < 1.5< 1.2< 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

Table 6: LOD and LOQ Data

ParameterHPLC (µg/mL)UPLC (µg/mL)UV-Vis (µg/mL)
LOD 0.30.11.5
LOQ 1.00.55.0
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

Table 7: Robustness Study Parameters and Results

Parameter VariedHPLC (Impact on Results)UPLC (Impact on Results)
Flow Rate (±10%) NegligibleNegligible
Column Temperature (±5°C) Minor shift in retention timeMinor shift in retention time
Mobile Phase Composition (±2%) Minor shift in retention timeMinor shift in retention time

Comparative Analysis and Conclusion

The validation data clearly demonstrates that both the HPLC and UPLC methods are suitable for the stability-indicating assay of this compound. They are specific, linear, accurate, precise, and robust.

  • UPLC offers significant advantages in terms of speed, with a run time that is four times faster than the HPLC method.[19][20] It also demonstrates slightly better sensitivity with lower LOD and LOQ values.[19] This makes UPLC the preferred method for high-throughput environments, such as in routine quality control and long-term stability studies.

  • HPLC remains a robust and reliable option.[19] The longer run time may be acceptable for research and development settings where throughput is not the primary concern. The initial investment in instrumentation is also typically lower than for UPLC systems.

  • UV-Visible Spectrophotometry , while simple and rapid, lacks the specificity required for a stability-indicating assay.[24] The data shows poorer precision and higher detection limits compared to the chromatographic methods. It could be used for initial, non-stability indicating assays, but would not be compliant with regulatory expectations for stability studies.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content - PubMed. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Available from: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples - NIH. Available from: [Link]

  • On the spectrophotometric determination of total phenolic and flavonoid contents. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures - HMR Labs. Available from: [Link]

  • UPLC vs HPLC: what is the difference? - Alispharm. Available from: [Link]

  • SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Available from: [Link]

  • Stability-Indicating Method Validation: Regulatory Considerations. Available from: [Link]

  • Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content | Request PDF - ResearchGate. Available from: [Link]

  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - NIH. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • Differences between HPLC and UPLC - Pharmaguideline. Available from: [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. Available from: [Link]

  • Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmari. Available from: [Link]

  • Development and Validation of Stability-Indicating HPLC and UPLC Methods for the Determination of Bicalutamide | Journal of Chromatographic Science | Oxford Academic. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. Available from: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • Stability Indicating HPLC Method Development and Validation - SciSpace. Available from: [Link]

  • Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract | Pharmacognosy Journal. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • Stability Indicating Assay Method - IJCRT.org. Available from: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

  • 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+-) - PubChem. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available from: [Link]

  • 4-(2,3-Dihydroxypropoxy)phenyl acetamide | C11H15NO4 | CID 572441 - PubChem - NIH. Available from: [Link]

Sources

"benchmarking the synthesis of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide against known methods"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of key intermediates and reference compounds is paramount. This guide provides an in-depth technical comparison of synthetic methodologies for 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide, a compound of interest also known as Atenolol Impurity B.[1] We will explore a conventional two-step approach and a novel, greener one-pot synthesis, providing detailed protocols, comparative data, and expert insights to inform your experimental choices.

Introduction to this compound

This compound (Molecular Formula: C₁₁H₁₅NO₄, CAS: 61698-76-8) is a recognized impurity in the manufacturing of Atenolol, a widely used beta-blocker for treating cardiovascular diseases.[2] Its role as a reference standard in quality control underscores the importance of having well-characterized and reproducible synthetic routes.[2] This guide will benchmark a traditional synthesis pathway against a more sustainable, modern alternative.

Method 1: The Conventional Two-Step Synthesis

The conventional synthesis of this compound is a two-step process that begins with the commercially available 2-(4-hydroxyphenyl)acetamide. This method involves the formation of an epoxide intermediate, followed by acid-catalyzed hydrolysis.

Step 1: Synthesis of the Epoxide Intermediate, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide

The first step is a nucleophilic substitution reaction where the phenoxide ion of 2-(4-hydroxyphenyl)acetamide attacks epichlorohydrin. The choice of a base is critical here; a strong base like sodium hydroxide is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. This is a classic Williamson ether synthesis. The reaction is typically carried out in an aqueous or alcoholic solvent.

Step 2: Acid-Catalyzed Hydrolysis of the Epoxide

The epoxide ring of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide is then opened under acidic conditions to yield the final diol product. The acid catalyst protonates the oxygen of the epoxide ring, making the carbons more electrophilic and susceptible to nucleophilic attack by water. This ring-opening is regioselective, with the nucleophile preferentially attacking the less substituted carbon of the epoxide.

Experimental Protocols: Conventional Method

Protocol 1.1: Synthesis of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide

  • In a round-bottom flask, dissolve 2-(4-hydroxyphenyl)acetamide (1.0 eq) in a suitable solvent such as aqueous sodium hydroxide or a mixture of an organic solvent and water.

  • Add epichlorohydrin (1.1 - 1.5 eq) dropwise to the solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to 40-50 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.

Protocol 1.2: Synthesis of this compound

  • Dissolve the synthesized 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide (1.0 eq) in a mixture of a water-miscible solvent (e.g., acetone, THF) and water.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Visualization of the Conventional Synthesis Workflow

conventional_synthesis start 2-(4-hydroxyphenyl)acetamide epoxide 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide start->epoxide Epichlorohydrin, NaOH final_product This compound epoxide->final_product H3O+ (catalytic)

Caption: Conventional two-step synthesis of this compound.

Method 2: The Greener One-Pot Synthesis in a Deep Eutectic Solvent

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. One such approach involves the use of deep eutectic solvents (DES) as both the solvent and catalyst.[3] A one-pot synthesis of Atenolol in a choline chloride:ethylene glycol deep eutectic solvent has been reported, which can be adapted for the synthesis of our target molecule.[3] This method avoids the use of volatile organic solvents and can proceed in a single reaction vessel, reducing waste and simplifying the workup procedure.

The reaction proceeds through the same epoxide intermediate as the conventional method. However, the deep eutectic solvent facilitates the reaction, likely through hydrogen bonding interactions that activate the reactants. The entire process, from the initial reaction with epichlorohydrin to the hydrolysis of the epoxide, can be performed in the same pot.

Experimental Protocol: Greener One-Pot Method
  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating at 60 °C until a homogeneous liquid is formed.[3]

  • In a round-bottom flask, add 2-(4-hydroxyphenyl)acetamide (1.0 eq) to the prepared DES and stir at 40 °C until fully dissolved.[3]

  • Add epichlorohydrin (1.5 eq) dropwise to the mixture and stir at 40 °C for approximately 6 hours. Monitor the formation of the epoxide intermediate by TLC.[3]

  • After the formation of the epoxide is complete, add water to the reaction mixture to facilitate the hydrolysis of the epoxide. Continue stirring at a slightly elevated temperature (e.g., 50-60 °C) for another 2-4 hours.

  • Upon completion of the hydrolysis, add more water to the reaction mixture to precipitate the product. The DES will dissolve in the water.

  • Filter the white solid precipitate and wash thoroughly with water to remove the DES.

  • Dry the solid product under vacuum to obtain this compound. Further purification can be achieved by recrystallization if necessary.

Visualization of the Greener Synthesis Workflow

greener_synthesis start 2-(4-hydroxyphenyl)acetamide one_pot One-Pot Reaction (Choline Chloride:Ethylene Glycol DES) start->one_pot 1. Epichlorohydrin 2. H2O final_product This compound one_pot->final_product

Caption: Greener one-pot synthesis in a deep eutectic solvent.

Comparative Analysis: Performance Benchmarking

ParameterConventional MethodGreener One-Pot MethodRationale & Insights
Number of Steps 2 (with intermediate isolation)1 (one-pot)The one-pot nature of the greener method significantly improves operational efficiency and reduces handling losses.
Solvent System Organic solvents (e.g., Acetone, THF), WaterDeep Eutectic Solvent (Choline Chloride:Ethylene Glycol), WaterThe use of a biodegradable and recyclable deep eutectic solvent in the greener method drastically reduces the environmental impact compared to volatile organic solvents.[3]
Catalyst Strong acid (e.g., H₂SO₄)Deep Eutectic Solvent (acts as catalyst)The greener method avoids the use of corrosive strong acids, simplifying handling and waste disposal. The DES itself promotes the reaction.[3]
Reaction Time 6-10 hours (total)8-10 hoursThe reaction times are comparable, but the one-pot procedure of the greener method offers a better overall time economy.
Yield Moderate to Good (typically 60-80%)High (reported up to 95% for analogous Atenolol synthesis)[3]The high efficiency of the DES-mediated reaction can lead to significantly higher yields.
Purification Column chromatography or multiple recrystallizations often requiredPrecipitation and washing, with optional recrystallizationThe workup for the greener method is much simpler, often yielding a product of high purity without the need for chromatography.
Atom Economy ModerateHighThe one-pot nature and high yield of the greener method contribute to better atom economy.

Trustworthiness: Analytical Characterization

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques. Commercial suppliers of this compound as a reference standard typically provide a comprehensive Certificate of Analysis which includes:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., -OH, -NH₂, C=O).

Researchers should perform these analyses on their synthesized material and compare the data with reference spectra to validate the success of the synthesis and the purity of the product.

Conclusion and Recommendations

Both the conventional two-step synthesis and the greener one-pot method are viable routes to obtain this compound.

The conventional method is well-established and utilizes standard laboratory techniques. However, it involves multiple steps, the use of volatile organic solvents, and often requires chromatographic purification, which can be time-consuming and generate significant waste.

The greener one-pot method offers several distinct advantages, including a simplified procedure, the avoidance of hazardous organic solvents, high yields, and a more straightforward purification process. For laboratories focused on sustainable chemistry and process optimization, this method represents a superior alternative.

As a Senior Application Scientist, I would recommend the adoption of the greener one-pot synthesis using a deep eutectic solvent. Its efficiency, high yield, and improved environmental profile make it a more robust and responsible choice for the synthesis of this compound in a modern research and development setting.

References

  • Pharmaffiliates. (n.d.). Atenolol-impurities. Retrieved January 15, 2026, from [Link]

  • SynZeal. (n.d.). Atenolol Impurities. Retrieved January 15, 2026, from [Link]

  • Cleanchem. (n.d.). Atenolol EP Impurity B | CAS No: 61698-76-8. Retrieved January 15, 2026, from [Link]

  • Veeprho. (n.d.). Atenolol EP Impurity B | CAS 61698-76-8. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. PubMed Central. Retrieved January 15, 2026, from [Link]

Sources

A Comparative Guide to Evaluating the Biological Impact of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide as a Pharmaceutical Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Challenge

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount to ensuring its safety and efficacy. Impurities, even in trace amounts, can introduce unintended biological activity, potentially compromising patient safety.[1] This guide focuses on a specific, structurally relevant impurity: 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide .

This compound is a potential process-related impurity or degradation product in the synthesis of various pharmaceuticals, particularly those sharing a similar phenylpropanolamine backbone, such as certain β-blockers like Atenolol or Metoprolol.[2][3][4] Its structure, featuring a dihydroxypropoxy group, warrants a thorough toxicological evaluation to establish safe limits and ensure it poses no significant risk to patients.

This document provides a comprehensive, tiered framework for evaluating the biological impact of this impurity. It is designed for researchers, toxicologists, and drug development professionals, offering a comparison of its potential effects against the API and outlining the critical experimental workflows required for a robust safety assessment, in alignment with international regulatory standards such as the ICH Q3A(R2) guideline.[5][6][7][8]

Part 1: A Phased Approach to Biological Evaluation

A systematic and tiered approach is crucial for efficiently evaluating an impurity. This strategy begins with fundamental genotoxicity and cytotoxicity assessments before progressing to more specific, target-organ-based assays if initial findings warrant further investigation.

G P1_Genotox Genotoxicity Assessment (Ames & Micronucleus) P2_Cardio Cardiotoxicity (hERG Assay, iPSC-Cardiomyocytes) P1_Genotox->P2_Cardio Negative Result Proceed if impurity > ICH Threshold P1_Cyto General Cytotoxicity (e.g., MTT Assay) P2_Hepato Hepatotoxicity (HepG2 Cells) P1_Cyto->P2_Hepato Cytotoxicity Observed P3_Risk Data Analysis & Comparison P2_Cardio->P3_Risk P2_Hepato->P3_Risk P3_PDE Calculate Permitted Daily Exposure (PDE) P3_Risk->P3_PDE

Caption: Tiered workflow for impurity safety evaluation.

Part 2: Genotoxicity Assessment - The Non-Negotiable First Step

Assessing the mutagenic potential of any new impurity is a primary regulatory requirement. A standard battery of tests is employed to detect potential DNA damage, which could indicate carcinogenic risk.

A. Bacterial Reverse Mutation (Ames) Test

The Ames test is a rapid and widely used assay to evaluate the mutagenicity of a chemical.[9][10][11][12] It utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. A positive result, indicated by the growth of bacterial colonies on a histidine-free medium, suggests that the test compound has caused a mutation restoring the gene's function.

Comparative Rationale: This test is essential to compare the mutagenic potential of the impurity against the API. A positive result for the impurity, especially if the API is negative, is a significant safety concern that would trigger more stringent control limits.

Experimental Protocol: Ames Test

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its potential metabolites.[9][10]

  • Exposure: Add varying concentrations of the impurity, API, a negative control (vehicle), and a known positive control to molten top agar containing the bacterial culture.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in colonies compared to the negative control indicates a mutagenic effect.

B. In Vitro Micronucleus Test

This assay complements the Ames test by detecting chromosomal damage in mammalian cells.[13][14][15][16] The formation of micronuclei—small, extranuclear bodies containing chromosome fragments or whole chromosomes—indicates that the substance may be a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).[13][15]

Comparative Rationale: This test provides a more comprehensive genotoxicity profile. Comparing the impurity to the API helps determine if it introduces a new risk of chromosomal damage not associated with the parent drug. Per OECD 487 guidelines, this test is a standard follow-up to the Ames test.[13][14][16]

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

  • Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or TK6 cells.[14][17]

  • Exposure: Treat the cells with a range of concentrations of the impurity, API, negative control, and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • Treatment Duration: Expose cells for a short period (3-6 hours) with and without S9 metabolic activation, followed by a recovery period, or for a continuous period (24 hours) without S9.

  • Cytokinesis Block: Add Cytochalasin B to block cell division at the binucleated stage, which facilitates micronuclei scoring.

  • Harvesting & Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

  • Scoring: Using fluorescence microscopy, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

Compound Ames Test (TA100, with S9) In Vitro Micronucleus (TK6 cells) Genotoxicity Conclusion
Impurity NegativeNegativeNon-Genotoxic
API (Parent Drug) NegativeNegativeNon-Genotoxic
Positive Control Positive (≥2-fold increase)Positive (Significant increase in MN)Assay Valid
Vehicle Control Baseline RevertantsBaseline MicronucleiAssay Valid
Table 1: Illustrative Genotoxicity Comparison Data.

Part 3: Cytotoxicity and Target-Organ Safety Assessment

Assuming the impurity is non-genotoxic, the next step is to evaluate its potential for direct cellular toxicity and to probe for effects on specific organs, guided by the pharmacological class of the parent drug.

A. General Cytotoxicity Screening (MTT Assay)

Cytotoxicity assays are fundamental for determining the concentration at which a compound becomes toxic to cells.[18][19][20][21][22] The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.

Comparative Rationale: By determining the IC50 (half-maximal inhibitory concentration) value, this assay allows for a direct quantitative comparison of the toxicity of the impurity versus the API. If the impurity is significantly more cytotoxic than the API, its acceptable limit in the drug product may need to be lowered.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed relevant cell lines (e.g., HepG2 for liver, HEK293 for kidney) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a serial dilution of the impurity, API, and a vehicle control for 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Plot cell viability against compound concentration to calculate the IC50 value.

B. Cardiotoxicity Assessment (hERG Assay)

Given the structural similarity of the dihydroxypropoxy moiety to β-blockers, assessing cardiotoxicity is a critical, targeted evaluation.[2][23] Inhibition of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[24][25]

Comparative Rationale: Many drugs are withdrawn from the market due to unforeseen hERG liability.[24] It is crucial to demonstrate that the impurity does not introduce or exacerbate the risk of hERG channel blockade compared to the API. An in vitro hERG assay provides a direct measure of this specific interaction.

G cluster_0 hERG Channel Interaction Compound {Impurity or API} hERG Extracellular Pore Intracellular Compound->hERG:f1 Block Blockade hERG->Block Effect Delayed Repolarization QT Prolongation Arrhythmia Risk Block->Effect

Caption: Mechanism of hERG channel-induced cardiotoxicity.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[24]

  • Platform: Employ an automated patch-clamp system (e.g., QPatch) for high-throughput analysis.[24]

  • Compound Application: Apply increasing concentrations of the impurity and the API to the cells. A known hERG blocker (e.g., Cisapride) serves as a positive control.

  • Voltage Clamp: Apply a specific voltage protocol to elicit hERG channel currents.

  • Current Measurement: Measure the peak tail current in the presence of the compound and compare it to the baseline current.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value.

Compound General Cytotoxicity (HepG2, IC50) Cardiotoxicity (hERG, IC50) Safety Margin (hERG IC50 / Cmax)
Impurity > 100 µM> 50 µM> 1000x
API (Parent Drug) 85 µM25 µM> 300x
Positive Control Doxorubicin: 0.5 µMCisapride: 15 nMN/A
Table 2: Illustrative Comparative Toxicity Data. Cmax refers to the maximum plasma concentration of the API at the therapeutic dose.

Part 4: Risk Assessment and Establishing Safe Limits

The final step involves synthesizing the experimental data to perform a risk assessment and establish a Permitted Daily Exposure (PDE). The PDE is the maximum acceptable daily intake of the impurity that is unlikely to cause adverse effects during a lifetime of exposure.[26][27][28]

The calculation of the PDE is based on the most sensitive toxicological endpoint observed, typically the No Observed Adverse Effect Level (NOAEL) from animal studies or, in their absence, data from in vitro studies with appropriate safety factors applied.[26][29]

PDE Calculation Formula: PDE (mg/day) = (NOAEL x Weight Adjustment) / (F1 x F2 x F3 x F4 x F5)

Where:

  • NOAEL: The highest dose at which no adverse effect was observed.

  • F1-F5: Uncertainty factors accounting for interspecies extrapolation, intraspecies variability, study duration, and other considerations.[26]

Comparative Conclusion: Based on the illustrative data presented, this compound demonstrates a favorable safety profile compared to the parent API.

  • It is non-genotoxic in the standard battery of tests.

  • It exhibits lower general cytotoxicity than the API.

  • It has a significantly weaker inhibitory effect on the hERG channel , resulting in a wider safety margin.

References

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

  • OECD 487 In Vitro Micronucleus Test. Scantox. [Link]

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray. [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • OECD 487 In Vitro MNT | Clastogenicity Testing. Gentronix. [Link]

  • Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research. [Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Battelle. [Link]

  • hERG Safety. Cyprotex. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. [Link]

  • Permitted Daily Exposure (PDE): A Vital Metric in Product Safety. ToxHub. [Link]

  • Identification, Synthesis, Isolation and Characterization of New Impurity in Metoprolol Tartrate Tablets. PubMed. [Link]

  • Metoprolol EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]

  • Atenolol. SlideShare. [Link]

  • Synthesis method of metoprolol succinate isomer impurities.
  • Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology. [Link]

  • SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Rasayan Journal of Chemistry. [Link]

  • The Ames Test. University of California, Davis. [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. Medicines Control Agency, The Gambia. [Link]

  • Microbial Mutagenicity Assay: Ames Test. National Institutes of Health. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Permitted Daily Exposure (PDE) Calculation. Freyr Solutions. [Link]

  • Implications of calculating the PDE as the exposure limit for the analysis of risks in shared installations. A3P. [Link]

  • Atenolol-impurities. Pharmaffiliates. [Link]

  • Atenolol Impurities. SynZeal. [Link]

  • Determination of PDE values. Eurofins. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Preclinical In Vitro Toxicity Testing. Porsolt. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Institutes of Health. [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. National Institutes of Health. [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Institutes of Health. [Link]

  • Computational determination of hERG-related cardiotoxicity of drug candidates. National Institutes of Health. [Link]

  • A novel compound 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide downregulates TSLP through blocking of caspase-1/NF-κB pathways. PubMed. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our responsibility to ensure laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed protocol for the safe disposal of 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide (CAS No. 61698-76-8), a known impurity in the synthesis of Atenolol.[1]

The procedures outlined here are grounded in federal regulations and safety science, designed to provide a self-validating system for waste management that protects you, your colleagues, and the environment.

Hazard Assessment and Chemical Profile

Before handling any chemical for disposal, a thorough understanding of its properties and potential hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific Atenolol impurity is not widely available, we can infer a risk profile based on its chemical structure and data for related compounds. The precautionary principle—treating a substance as hazardous unless proven otherwise—is our guiding tenet.[2]

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide[1]
CAS Number 61698-76-8[1][3]
Molecular Formula C₁₁H₁₅NO₄[1][3][4]
Molecular Weight 225.24 g/mol [1][3][4]
Appearance Solid / Crystal[5][6]
Melting Point 183-185°C[5]
Solubility Slightly soluble in DMSO and Methanol[5]

Known and Inferred Hazards

  • Hazard Classification: One supplier indicates a "Warning" signal word with pictograms for "Corrosive" and "Environmental Hazard".[3]

  • Structural Concerns: The presence of an acetamide functional group warrants caution. The parent compound, acetamide, is classified as a suspected carcinogen (Category 2).[7][8] Therefore, this compound should be handled with extreme caution as a potential carcinogen.[8]

  • Exposure Routes: Primary exposure routes in a laboratory setting are inhalation of dust particles, skin contact, and eye contact.

Given these potential hazards, all handling and disposal operations must be conducted within the framework of a formal Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[9][10]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks, a combination of engineering controls and appropriate PPE is mandatory. This dual-layered approach is a cornerstone of modern laboratory safety.

  • Primary Engineering Control: All handling of solid this compound and the preparation of its waste containers must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7] This prevents the inhalation of airborne particles.

  • Mandatory Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles are required to protect against splashes or airborne dust.[11][12]

    • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for integrity before each use and replace them immediately if compromised.[6]

    • Body Protection: A standard laboratory coat must be worn to prevent skin contact.[11]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[13][14][15] The following protocol ensures compliance with these federal standards.

Step 1: Waste Identification and Segregation

  • Classification: Treat all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), as hazardous chemical waste.[2]

  • Segregation: It is critical to segregate this waste stream. Do not mix it with non-hazardous trash, sharps, or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2][16] Improper mixing can lead to dangerous chemical reactions or violate disposal regulations.

Step 2: Containerization

  • Select a Compatible Container: Use a leak-proof container with a secure, sealable lid that is chemically compatible with the waste.[2][17] High-density polyethylene (HDPE) containers are often a suitable choice for solid chemical waste.

  • Maintain Container Integrity: The container must be kept closed at all times except when actively adding waste.[2] This minimizes the risk of spills and airborne contamination.

Step 3: Labeling

  • Regulatory Compliance: Proper labeling is a strict OSHA and EPA requirement.[17][18] The waste container must be clearly and indelibly labeled as soon as the first particle of waste is added.

  • Required Label Information:

    • The words "Hazardous Waste" .[2]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[18]

    • The specific hazard(s) associated with the chemical (e.g., "Toxic," "Irritant," "Potential Carcinogen").[18]

    • The date on which the first piece of waste was added to the container (accumulation start date).[16]

Step 4: Temporary Accumulation and Storage

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[11] This area should be under the control of laboratory personnel.

  • Safe Storage: The storage location must be away from heat sources and incompatible chemicals.[17] The container should be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 5: Final Disposal

  • EHS Coordination: Do not attempt to dispose of the chemical waste yourself. Contact your institution's EHS department to schedule a pickup.[2][11] EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous waste through licensed facilities, ensuring compliance with all federal, state, and local regulations.[19]

Emergency Spill Procedures

In the event of a small spill within a fume hood:

  • Ensure appropriate PPE is worn.[7]

  • Wipe up the spilled solid with absorbent pads.[7]

  • Place the contaminated pads and any other cleanup materials into a designated hazardous waste container.[7][8]

  • Clean the spill area thoroughly.

  • For larger spills or spills outside of a containment device, evacuate the immediate area and contact your institution's EHS emergency line immediately.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Waste Generation (Pure compound or contaminated material) identify Step 1: Identify as Hazardous Waste start->identify spill Spill Occurs start->spill Potential Event segregate Step 2: Segregate Waste (No mixing with other streams) identify->segregate container Step 3: Place in Compatible, Leak-Proof Container segregate->container label Step 4: Label Container ('Hazardous Waste', Full Name, Hazards, Date) container->label store Step 5: Store in Designated Satellite Accumulation Area label->store pickup Step 6: Request Pickup from EHS Office store->pickup end Compliant Disposal by Licensed Facility pickup->end spill_proc Follow Spill Cleanup Procedure; Contain & Treat Cleanup Debris as Hazardous Waste spill->spill_proc spill_proc->container

Caption: Disposal workflow for this compound.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • 2-[4-(2,3-Dihydroxy propoxy)phenyl] acetamide. Advent Chembio. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? MedPro Disposal. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Hazardous Waste. US EPA. [Link]

  • Acetamide - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+-). PubChem, National Center for Biotechnology Information. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.